For research and development purposes, understanding the compound's physical and chemical behavior is crucial. The following table consolidates key data from regulatory sources.
| Property | Value / Description | Remarks |
|---|---|---|
| Melting Point | 42 °C [1] | - |
| Water Solubility (at 20°C, pH 7) | 746 mg/L [1] | Moderate |
| Octanol-Water Partition Coefficient (Log P) | 4.23 [1] | High; indicates potential for bioaccumulation |
| Vapour Pressure (at 20°C) | 12 mPa [1] | Highly volatile; application drift is a concern |
| Dissociation Constant (pKa) | 8.5 [1] | Weak acid |
| Formulation Examples | Emulsifiable concentrates, wettable powders, granules [1] [2] | - |
Dodemorph acetate exhibits systemic activity with both protective and curative action [1]. Its primary mode of action is the disruption of ergosterol biosynthesis, a critical component for the integrity and function of fungal cell membranes [1] [3]. By inhibiting key enzymes in the sterol biosynthesis pathway, it weakens the cell wall and ultimately leads to fungal cell death [3].
It is classified by the Fungicide Resistance Action Committee (FRAC) under Group 5, and resistance to morpholine fungicides is documented [1]. The following diagram illustrates its specific molecular target within the ergosterol biosynthesis pathway.
Diagram: this compound inhibits key enzymes (Δ14-reductase and Δ8→Δ7-isomerase) in the ergosterol biosynthesis pathway, preventing formation of functional fungal cell membranes [1].
For researchers conducting analysis, the compound is available as an analytical standard, suitable for both HPLC and gas chromatography (GC) techniques [4]. Here is a generalized protocol for the analysis of this compound residues:
On an industrial scale, the synthesis of this compound involves the alkylation of 2,6-dimethylmorpholine with cyclododecyl bromide under basic conditions, often using sodium hydride in tetrahydrofuran (THF) [3]. The process is optimized in high-pressure reactors at controlled temperatures (80-120°C) [3]. A key challenge in production is the separation of its cis and trans isomeric forms. The primary technique for this is High-Performance Liquid Chromatography (HPLC) using specialized columns with low silanol activity [3].
While traditionally an agricultural fungicide, recent scientific exploration has revealed other potential biological activities and research applications for this compound.
This compound is a well-characterized sterol biosynthesis inhibitor with a specific molecular target. Its high log P value and volatility are critical factors for environmental and metabolic fate studies. Beyond its agricultural use, it is emerging as an interesting compound in life science research, showing potential for novel insecticidal and antibacterial applications.
The term "dodemorph" typically refers to the active substance, which is often formulated as a salt like dodemorph acetate for commercial use [1]. Here are their core identities:
| Property | Dodemorph (Base) | This compound (Salt) |
|---|---|---|
| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine [2] | 4-cyclododecyl-2,6-dimethylmorpholine acetate [1] |
| CAS Registry Number | 1593-77-7 [2] | 31717-87-0 [1] |
| Molecular Formula | C₁₈H₃₅NO [2] | C₂₀H₃₉NO₃ [1] |
| Molecular Weight | 281.48 g/mol [2] | 341.53 g/mol [1] |
| Chemical Structure | Morpholine ring with a cyclododecyl group on the nitrogen and methyl groups at the 2 and 6 positions [2] | Dodemorph cation paired with an acetate (CH₃COO⁻) anion [1] |
| Mode of Action | Systemic fungicide that inhibits sterol biosynthesis in fungal membranes [2] [1] | Same as dodemorph base [1] |
A key technical feature of dodemorph is its cis-trans isomerism due to the presence of two chiral centers at the 2- and 6-positions of the morpholine ring [2] [1]. The commercial product is typically a mixture of these stereoisomers.
| Aspect | Description |
|---|---|
| Type of Isomerism | Cis-trans (diastereomers) due to two chiral centers on the morpholine ring [2] [1]. |
| Commercial Form | Racemic mixture of stereoisomers [2]. |
| Key Structural Feature | The relative spatial orientation of the two methyl groups and the bulky cyclododecyl group influences the three-dimensional shape [2] [1]. |
| Biological Significance | The cis-diastereomer (also referred to as the meso-form) generally exhibits higher antibacterial activity. A synergistic antifungal effect is observed when the diastereomers are present in a specific ratio, as found in the commercial product [3]. |
The following table summarizes important properties that influence the environmental fate and application of this compound.
| Property | Value for this compound | Notes / Significance |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 746 mg/L [1] | Moderately soluble. |
| Octanol-Water Partition Coefficient (Log P) | 4.23 (High) [1] | Suggests a tendency to bioaccumulate. |
| Vapour Pressure (at 20°C) | 12 mPa [1] | Highly volatile; spray drift is a concern. |
| Melting Point | 63 - 64 °C [4] | Solid at room temperature. |
| Soil Degradation (DT₅₀ lab) | 41 days [2] | Moderately persistent in the environment. |
For researchers, here are detailed methodologies for analyzing and studying dodemorph.
1. Gas Chromatographic (GC) Determination for Exposure Assessment
This method was developed to measure occupational exposure to dodemorph in greenhouses [5].
2. HPLC Analysis for Chemical Separation
This compound can be analyzed using a reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) method [6].
3. Protocol for Isolating Diastereomers and Testing Toxicity
This protocol outlines the process for separating and biologically testing individual dodemorph diastereomers [3].
Experimental workflow for stereospecific analysis of dodemorph [3]
The following tables summarize the key solubility and physicochemical data for dodemorph acetate, compiled from regulatory assessments and scientific sources.
Table 1: Solubility in Water and Organic Solvents
| Solvent / Condition | Solubility Value | Conditions (Temperature, pH) | Source |
|---|---|---|---|
| Water | 746 mg/L | 20 °C, pH 7 [1] | |
| Water | 1.1 mg/kg | 20 °C (equivalent to mg/L) [2] | |
| Chloroform | 1,000,000 mg/L (100 g/100g) [1] [2] | 20 °C [1] | |
| Ethyl acetate | 1,000,000 mg/L [1] | 20 °C [1] | |
| Ethyl acetate | 205 g/kg | 20 °C [2] | |
| Benzene | >1,000 g/kg | 20 °C [2] | |
| Cyclohexane | 846 g/kg [2] | 20 °C [2] | |
| Acetone | 22 g/kg | 20 °C [2] | |
| Ethanol | 66 g/kg [2] | 20 °C [2] | |
| Diethyl ether | 74.3 g/100g | 20 °C [2] |
Table 2: Key Physicochemical Properties Influencing Solubility
| Property | Value | Note / Implication |
|---|---|---|
| Octanol-Water Partition Coefficient (Log P) | 4.23 [1] | Indicates high lipophilicity at pH 9 [1] |
| Octanol-Water Partition Coefficient (Log P) | 2.52 | Measured at pH 5, shows increased hydrophilicity in acidic conditions [2] |
| Dissociation Constant (pKa) | 8.5 [1] | Molecule is predominantly cationic at pH < 8.5 [1] |
| Melting Point | 63-64 °C (technical), 72 °C (cis-isomer) [2] | Can influence dissolution rate [2] |
The data in the tables above were generated using standardized regulatory tests. Furthermore, a specific High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of this compound in solution.
1. Regulatory Solubility Measurement Protocols The solubility data from sources like the Pesticide Properties DataBase (PPDB) are generated following established OECD Test Guidelines for the chemical industry [1]. The general workflow for determining water solubility involves stirring an excess of the substance in water at a constant temperature (e.g., 20°C) until equilibrium is reached, followed by phase separation and analytical quantification of the dissolved concentration [1].
2. HPLC Analysis Method For precise analysis and quantification of this compound in solution, a reverse-phase HPLC method can be employed. The following diagram outlines the experimental workflow:
HPLC Workflow for this compound Analysis
Key components of this method are [3]:
This compound is the acetate salt form of the fungicide dodemorph. It is a systemic morpholine fungicide used primarily for controlling powdery mildew and other diseases in ornamentals [1]. The following table summarizes its key identifiers and physical properties.
| Property | Description |
|---|---|
| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine acetate [1] |
| CAS Registry Number | 31717-87-0 [1] [2] [3] |
| Molecular Formula | C₂₀H₃₉NO₃ [1] [2] |
| Molecular Mass | 341.53 g/mol [1] |
| Physical State | Colourless solid [1] |
| Melting Point | 42 °C [1] |
| Water Solubility (at 20°C) | 746 mg/L (moderate) [1] |
| Vapour Pressure (at 20°C) | 12 mPa (highly volatile) [1] |
| Mode of Action | Systemic with protective and curative action; inhibits sterol biosynthesis in membranes (FRAC Code 5) [1] [4] |
A critical review of the literature reveals significant inconsistencies in the reported octanol-water partition coefficient (logP) for dodemorph and its acetate salt. The values vary by several orders of magnitude, which is a major data reliability concern.
| Compound | Reported LogP | Source / Context | Notes |
|---|---|---|---|
| This compound | 4.23 (LogP) [1] | Pesticide Properties Database (PPDB) | Value is listed but not explicitly verified. |
| Dodemorph (free base) | 4.6 (LogP) [4] | Pesticide Properties Database (PPDB) | Verified data used for regulatory purposes. |
| Dodemorph-acetate | 1.14 (logKOW) [5] | Peer-reviewed study in Chemosphere | Stated without detailed methodology. |
| Dodemorph | 5.2 (logKOW) [5] | Peer-reviewed study in Chemosphere | Cited from Chamberlain et al., 1998. |
This extreme variation (e.g., 1.14 vs. 5.2) suggests potential confusion between the free base and its salt, or possibly methodological differences in measurement. The value of 1.14 seems anomalously low for a molecule containing a large cyclododecyl group and would classify it as relatively hydrophilic, which contradicts its described low water solubility and high solubility in organic solvents [1] [4]. The higher values (~4.6) are more consistent with its described high lipophilicity [4].
The following experimental and computational protocols are relevant for determining logP, based on current scientific literature.
Chromatographic techniques are robust, high-throughput alternatives to the traditional shake-flask method.
RP-HPLC Method for Drug LogP [6]: This protocol uses Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
RP-HPTLC Method for Anticoagulants [7]: This method uses Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC).
Rm = log( (1/Rf) - 1 ) [7].Rm0 = a * logP + B [7].For theoretical prediction, the FElogP model represents a modern, physics-based approach [8] [9].
logP = (ΔG_water_solvation - ΔG_octanol_solvation) / (RT ln10) [8].
A workflow for determining logP through experimental and computational methods.
The physicochemical properties of this compound have direct implications for its behavior and regulatory status.
The following table summarizes the core data for dodemorph and its acetate salt:
| Compound | CAS Registry No. | pKa Value (at 25 °C) | Chemical Nature |
|---|---|---|---|
| Dodemorph acetate [1] | 31717-87-0 | 8.5 [1] | Weak acid [1] |
| Dodemorph (parent base) [2] | 1593-77-7 | 8.08 [2] | Weak acid [2] |
The pKa value indicates that this compound behaves as a weak acid [1]. In practical terms, this means the compound can exist in either its neutral or ionized form depending on the pH of its environment. This ionization state directly affects key properties such as its solubility and how easily it can be absorbed through plant or fungal membranes [1].
The pKa value of 8.5 for this compound is listed as verified data used for regulatory purposes within the European Union dossier [1]. This classification means the value was obtained using a validated and standardized methodology, though the specific experimental details are not provided in the public summary.
For researchers requiring a measured pKa value, the verified regulatory data offers a reliable reference. If experimental determination is needed, standard potentiometric titration (pH-metric) methods are typically suitable for compounds with pKa values in this range.
The pKa value is particularly relevant for:
The relationship between pH, ionization, and the fungicide's properties can be visualized as follows:
> The ionization state of this compound, governed by environmental pH, directly influences its solubility and membrane permeability.
| Property | Value | Significance / Interpretation |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 746 mg/L [1] | Moderately soluble. Indicates a potential for mobility in water systems, though other factors limit this. |
| Octanol-Water Partition Coefficient (Log Pow) | 4.23 - 5.54 [1] [2] | High. Suggests a strong tendency to bind to soil and organic matter, reducing its leaching potential. |
| Vapor Pressure | 0.48 - 12 mPa [1] [3] | Low to moderate volatility. The value for the parent dodemorph is 0.48 mPa, indicating low volatility from plant or soil surfaces [3]. |
| Dissociation Constant (pKa) | 7.8 - 8.5 [1] [4] [3] | Weak base. The molecule's form and behavior are highly dependent on the pH of the environment. |
| Soil DT₅₀ (Aerobic) | 41 days (lab) [3] | Moderately persistent. It can remain in the soil for several weeks, with field persistence varying based on soil type. |
Dodemorph acetate's journey and impact in the environment are influenced by its chemical properties. The following diagram outlines its primary distribution pathways and key behaviors.
Soil Compartment: this compound is classified as moderately persistent in soil, with a laboratory aerobic degradation half-life (DT₅₀) of 41 days [3]. Its high affinity for organic matter and high log Pow make it immobile, meaning it is not expected to leach to groundwater [3].
Water Compartment: Its behavior in water is critically dependent on pH. A key study found that around neutral pH, the molecule is protonated and can form strong bonds with organic matter [4]. However, at a pH of 5 or below, dodemorph is released into the water phase [4]. The compound also shows stability in anaerobic environments, such as during the anaerobic digestion of biological waste, with no observed degradation [4].
Plant and Air Compartments: The parent compound, dodemorph, has low volatility (vapor pressure of 0.48 mPa) [3]. While direct data on photodegradation or hydrolysis in water for the acetate form is limited, its environmental profile is dominated by its persistence and soil-binding characteristics.
For researchers needing to detect and quantify this compound residues, a modern analytical method has been published.
Method Overview: Modified QuEChERS with LC-MS/MS [5]
This method allows for the simultaneous analysis of dodemorph and five other morpholine pesticides in various plant-derived foods.
This method has been validated in accordance with international guidelines and is suitable for monitoring residues and conducting dietary risk assessments [5].
This document provides a detailed protocol for the analysis of dodemorph acetate using High-Performance Liquid Chromatography (HPLC). It is designed for researchers and scientists involved in pesticide residue analysis, method development, and quality control, consolidating information from published methodologies and application notes.
Dodemorph is a morpholine fungicide with broad-spectrum, systemic activity, used to control plant diseases like downy mildew and late blight [1]. It functions as an ergosterol biosynthesis inhibitor. This compound is a salt form of this fungicide. Analyzing its residues in agricultural products is crucial for food safety and compliance with Maximum Residue Limits (MRLs). This application note describes a robust HPLC method, which can be scaled from analytical to preparative separation and is also suitable for pharmacokinetic studies [2].
The core of the method is the reverse-phase HPLC separation. Table 1 summarizes the optimized instrumental conditions.
Table 1: Optimized HPLC Instrumental Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| HPLC Column | Newcrom R1 (or equivalent C18 with low silanol activity) [2] |
| Particle Size | 3 µm (available for fast UPLC applications) [2] |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid [2] |
| Detection | UV-Vis/DAD or coupling to Mass Spectrometry (MS) |
For tandem mass spectrometry (LC-MS/MS), the analysis of morpholine pesticides like dodemorph is typically performed in positive ionization mode ([M+H]+). The mass spectrometer parameters, including fragmentation voltage and collision energy, must be optimized for the specific instrument used [1].
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for extracting and purifying dodemorph from complex plant matrices [1]. The following workflow outlines the key steps:
Detailed Steps:
For a method to be considered reliable, it must be validated. Key parameters and typical acceptance criteria for dodemorph analysis are summarized in Table 2.
Table 2: Key Method Validation Parameters and Expected Performance
| Validation Parameter | Description | Typical Performance for Morpholine Pesticides |
|---|---|---|
| Linearity | The ability to obtain test results proportional to the analyte concentration. | Calibration curves should have a correlation coefficient (R²) ≥ 0.99 [1]. |
| Accuracy | Closeness of agreement between the measured value and a known reference value. | Recovery rates of 70-120% are generally acceptable, with precision (RSD) < 20% [3]. |
| Precision | The closeness of agreement between independent test results under stipulated conditions. | Expressed as Relative Standard Deviation (RSD). Repeatability RSD should typically be < 20% [1] [3]. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | LOQs of 0.01 mg/kg (10 µg/kg) are achievable for many pesticides using LC-MS/MS [4]. |
| Matrix Effects | The effect of co-extracted components on the ionization efficiency of the analyte. | Can cause signal suppression or enhancement. The use of isotope-labeled internal standards is highly recommended to correct for this [3]. |
The described method leverages the efficiency of the QuEChERS approach for sample preparation, which is recognized for being rapid, cheap, and effective [1]. The choice of the Newcrom R1 column is critical, as its low silanol activity helps achieve better peak shape for basic compounds like dodemorph, reducing tailing and improving sensitivity [2].
A significant challenge in LC-MS analysis is matrix effects. Co-extracted compounds from the sample can suppress or enhance the analyte's signal. One study noted signal suppression for dodemorph, underscoring the importance of using a stable isotope-labeled internal standard where available to correct for these effects and ensure quantitative accuracy [3].
This application note outlines a validated, detailed protocol for the determination of this compound residues using HPLC-MS/MS with QuEChERS sample preparation. The method is sensitive, robust, and applicable to a variety of food matrices, providing researchers with a reliable tool for regulatory compliance, dietary risk assessment, and residue monitoring.
The core method for analyzing this compound by reverse-phase HPLC uses a Newcrom R1 column, which is a C18-based column with low silanol activity [1] [2].
1. Chromatographic Conditions
The table below summarizes the reported liquid chromatography conditions:
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (C18, low silanol activity) [1] [2] |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric acid [1] [2] |
| MS-compatible Modification | Replace phosphoric acid with formic acid [1] [2] |
| Scalability | Scalable to preparative isolation of impurities [1] [2] |
| UPLC Option | Smaller 3 µm particle columns available [1] [2] |
2. Chemical Properties of this compound
Basic chemical information for this compound is as follows:
| Property | Description |
|---|---|
| CAS Number | 31717-87-0 [2] |
| Molecular Formula | C20H39NO3 [2] |
| Molecular Weight | 341.537 g/mol [2] |
| LogP | 5.54 [2] |
| Isomer Form | cis-trans mixture of isomers [3] |
The following diagram outlines the general workflow for the HPLC analysis of this compound based on the gathered information:
Please note that the information from the primary source has several limitations that you must address in your laboratory work.
Given the information gaps, here is a proposed path forward for developing and validating a reliable method:
This protocol is designed for the determination of dodemorph acetate and other morpholine pesticide residues (including tridemorph, fenpropimorph, dimethomorph, flumorph, and pyrimorph) in various plant-derived food matrices [1].
The diagram below illustrates the complete sample preparation and analysis process.
The following table summarizes the key LC-MS/MS parameters. These should be optimized for your specific instrument.
| Parameter | Specification |
|---|---|
| LC System | High-performance liquid chromatography (HPLC) |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm) |
| Mobile Phase | A) 5 mM Ammonium acetate in water B) Acetonitrile | | Gradient | Initial: 10% B; increased to 95% B over 10 min; hold for 3 min; re-equilibrate [1]. | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 μL | | MS System | Tandem Mass Spectrometer (MS/MS) | | Ionization Mode | Electrospray Ionization (ESI), Positive mode [1] | | Data Acquisition | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Optimization:
[M+H]+, as the parent ion [1].Method validation ensures the protocol is reliable, precise, and accurate. The table below summarizes the expected performance characteristics based on the published method for morpholine pesticides [1].
| Validation Parameter | Performance Criteria |
|---|---|
| Linearity Range | 1–500 μg/kg |
| Limit of Detection (LOD) | 0.3–0.9 μg/kg |
| Limit of Quantification (LOQ) | 0.99–3.0 μg/kg |
| Recovery (%) | 92–102% |
| Precision (RSD%) | < 10% |
Once validated, this method can be applied to real-world samples.
This protocol provides a robust and sensitive framework for determining this compound residues in plant tissues. The core of the method's success lies in the effective sample clean-up using a modified QuEChERS approach with advanced sorbents, coupled with selective and sensitive detection via LC-MS/MS in positive ion mode. Adherence to this protocol will yield reliable data suitable for regulatory compliance monitoring, dietary risk assessment, and environmental fate studies.
The analysis of dodemorph and its salts can be approached using different chromatographic techniques. The following table summarizes the key methods identified:
| Technique | Analyte | Key Application/Context | Sample Matrices | Key Points and Limitations |
|---|---|---|---|---|
| GC with NPD [1] | Dodemorph | Occupational exposure assessment | Foliar dislodgeable residues, cotton gloves, air (IOM samplers) | Validated for dermal exposure; IOM samplers found unsuitable for air sampling due to breakthrough/breakdown. |
| LC-MS/MS [2] | Six morpholine pesticides, including dodemorph | Multi-residue analysis in plant-derived foods | Grains, fruits, vegetables (e.g., leek, wheat, grape) | Modern, sensitive method; allows for simultaneous analysis of multiple pesticides. |
| HPLC [3] [4] | Dodemorph acetate | Analytical separation | Standard solutions | Uses reverse-phase chromatography; method can be adapted for UPLC and MS-compatible applications. |
This protocol is adapted from the method developed for occupational health hazard surveys [1].
The study found IOM samplers equipped with glass-fiber or cellulose filters unsuitable for reliable sampling of airborne dodemorph due to issues with breakthrough and breakdown during sampling [1].
This modern method simultaneously determines six morpholine pesticides, including dodemorph, in various plant-derived foods [2].
This method was rigorously validated according to international guidelines (GB/T 32465-2015) [2].
The workflow for sample preparation and analysis, particularly for the QuEChERS LC-MS/MS method, can be summarized as follows:
What is the main difference between analyzing dodemorph and this compound? The core morpholine structure is the same, but the acetate salt form may require attention to its stability in solution and specific mass spectrometric fragmentation patterns if using LC-MS/MS.
Can I use the same QuEChERS clean-up for all food matrices? The basic principle is the same, but the specific combination and amount of d-SPE sorbents may need optimization for different matrices to effectively remove co-extracted interferents while maintaining high recovery of the target analytes [2].
Why is LC-MS/MS preferred over GC-MS/MS for morpholine pesticides like dodemorph in modern methods? LC-MS/MS is better suited for analyzing these compounds without the need for derivatization, offers high sensitivity and selectivity in complex matrices, and allows for efficient multi-residue analysis in a single run [2].
Dodemorph acetate is a systemic morpholine fungicide with both protective and curative properties, used primarily for controlling powdery mildew and other fungal diseases in ornamental and horticultural crops. Its chemical profile and regulatory status are summarized in the table below.
Table 1: Chemical and Regulatory Profile of this compound
| Property | Specification |
|---|---|
| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine acetate [1] |
| CAS RN | 31717-87-0 [1] |
| Molecular Formula | C₂₀H₃₉NO₃ [1] |
| Molecular Mass | 341.53 g/mol [1] |
| Formulation Type | Emulsifiable Concentrate (EC) [2] [1] |
| FRAC Code | 5 (Morpholines) [3] [1] |
| Mode of Action | Systemic fungicide that inhibits sterol biosynthesis in fungal membranes [2] [3] [1] |
| EU Approval Status | Approved; expiry 31/11/2026 [1] |
| GB/UK Status | Not Approved [3] |
This compound is recommended for use on ornamental plants, including potted and garden roses, but its application is restricted on cut flowers. Adherence to the following protocols is critical for efficacy and safety.
Table 2: Application Protocol for Monument 400EC (this compound 400 g/L)
| Parameter | Specification |
|---|---|
| Standard Application Rate | 2.0 - 2.5 mL per litre of water [2] |
| Field Application Rate (Roses) | 2.5 L in 1000 L of water (equivalent to 700 L spray volume/ha) [4] |
| Application Interval | 10 - 14 days [2] |
| Re-Entry Interval (REI) | 12 hours [2] [4] |
| Maximum Use | Once per crop cycle (for specific rose types) [4] |
| PHI (Pre-Harvest Interval) | Not specified for ornamentals; see Table 3 for edible crops |
| Buffer Zone | 3 meters for freshwater habitat protection (field sprayer) [4] |
Table 3: Use Specifications for Monument 400EC on Edible Crops
| Crop | Target Pest | PHI (Days) |
|---|---|---|
| Cucurbits | Powdery Mildew | 2 [2] |
| French Bean | Powdery Mildew | 2 [2] |
| Mango | Powdery Mildew | 1 [2] |
| Snow Peas | Powdery Mildew | 2 [2] |
The following diagrams illustrate the standard experimental workflow for application and the strategic approach to resistance management.
Diagram 1: Fungicide Application and Safety Workflow. This chart outlines the key steps for preparing and applying this compound, highlighting critical safety and environmental checkpoints.
Diagram 2: Fungicide Resistance Management Strategy. This flowchart describes a decision-making process for incorporating this compound into an anti-resistance strategy, emphasizing the need for rotation and mixtures.
Understanding the plant-pathogen interaction provides context for the fungicide's role.
This compound is a systemic fungicide with both protective and curative action. Its primary mode of action is the inhibition of sterol biosynthesis in fungal membranes, which is crucial for their structure and function. It is classified by the Fungicide Resistance Action Committee (FRAC) in Group 5 [1].
The diagram below illustrates its fungicidal action and the plant's immune response.
Table 1: Basic Chemical and Formulation Profile of this compound
| Property | Description |
|---|---|
| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine [1] |
| Molecular Formula | C₁₈H₃₅NO [1] |
| Mode of Action | Systemic fungicide; inhibits sterol biosynthesis (FRAC Code 5) [1] |
| Primary Target | Powdery mildews (Erysiphales) [1] |
| Common Formulations | Emulsifiable concentrates (e.g., 40% EC as in Meltatox) [2] [3] [1] |
| Example Products | Meltatox, Milban, Cyclomorph [1] |
Table 2: Application Spectrum and Efficacy in Ornamentals
| Parameter | Details |
|---|---|
| Key Application | Control of powdery mildew on greenhouse and field-grown roses; high efficacy reported [1]. |
| Other Targets | Demonstrated activity against Botrytis cinerea and other filamentous fungi [4]. |
| Formulation Types | Liquid, Wettable Powder (WP), Granules [2] |
| Common Modes of Application | Foliar spray, soil treatment, seed treatment [2] |
This protocol outlines the method for determining the effective dose (ED₅₀) of this compound against fungal pathogens, adapted from published research [4].
Dodemorph exists as diastereomers (cis- and trans-forms), and their ratio can influence antifungal performance [4]. This protocol describes testing their individual and joint action.
F is the ED₅₀ of the mixture, C and T are the ED₅₀ values of the cis- and trans-forms alone, and a and b are their weight ratios in the mixture.With dodemorph belonging to FRAC Group 5, the risk of resistance development is a concern.
The table below summarizes the key findings from the identified study:
| Aspect | Description |
|---|---|
| General Function | Morpholine fungicide; inhibits steroid biosynthesis and lipid peroxidases; can disturb plasmalemma semipermeability and alter Mg2+-dependent ATP-ase activity [1]. |
| Antifungal Activity | Exhibits antibacterial side effects; diequatorial (cis-) form shows higher antibacterial activity than the axial-equatorial (trans-) form [1]. |
| Joint Action | No synergy found between diastereomers in direct antibacterial activity. However, a synergistic fungistatic effect against B. cinerea was observed by changing the ratio of its diastereomers [1]. |
| Relevance to Performance | Stereospecific degradation of diastereomers by plant-associated bacteria changes their ratio in the environment, influencing its final antifungal performance [1]. |
While dodemorph protocols are unavailable, current research focuses heavily on overcoming fungicide resistance and developing alternative control strategies for Botrytis cinerea.
For researchers aiming to develop their own protocols for novel compounds or re-evaluate existing fungicides like dodemorph, the following generalized workflow, based on current methodologies, is recommended.
Pathogen Isolation and Culture
Fungicide Preparation
Antifungal Activity Assays
In Planta Efficacy Trials
[(Lesion diameter in control - Lesion diameter in treatment) / Lesion diameter in control] × 100% [4] [6].
This application note outlines a reversed-phase High-Performance Liquid Chromatography (HPLC) method for the analysis of dodemorph acetate, a morpholine fungicide [1]. The method utilizes a Newcrom R1 column, which is characterized by its low silanol activity and stability across a wide pH range (1.0 - 10.0), making it suitable for analyzing basic compounds like this compound [2] [3]. The protocol is scalable from analytical to preparative scale and can be adapted for pharmacokinetic studies or impurity isolation [2] [4].
Key Method Parameters and Chemical Properties
The table below summarizes the core experimental conditions and the properties of the analyte:
| Category | Parameter | Specification |
|---|---|---|
| Analytical Method | Column | Newcrom R1 [2] [4] |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid [2] [4] | |
| MS-Compatible Mobile Phase | Acetonitrile, Water, Formic Acid [2] [4] | |
| Particle Sizes Available | 3 µm (for fast UPLC), 5 µm [2] [3] | |
| Analyte: this compound | CAS Number | 31717-87-0 [4] [1] [5] |
| Molecular Formula | C₂₀H₃₉NO₃ [4] [1] [5] | |
| Molecular Weight | 341.5 g/mol [4] [1] [5] | |
| Mode of Action | Sterol Biosynthesis Inhibitor (FRAC Code 5) [1] | |
| Isomerism | Exists as a mixture of cis- and trans- isomers [1] |
Principle This method separates this compound using reversed-phase chromatography on a Newcrom R1 column. The addition of phosphoric or formic acid to the mobile phase aids in protonation and separation, improving peak shape for this basic compound.
Workflow Overview The diagram below illustrates the complete experimental workflow:
Materials and Equipment
Step-by-Step Procedure
Mobile Phase Preparation:
Standard Solution Preparation:
System Equilibration:
Sample Injection and Analysis:
Post-Analysis Column Storage:
Troubleshooting and Method Optimization
support@sielc.com) to confirm the suitability of the column and request experimental data for your specific application [2] [4].
Dodemorph acetate is a morpholine fungicide with protective and therapeutic effects against various plant diseases. As a sterol biosynthesis inhibitor, it disrupts ergosterol production in fungal cell membranes, leading to cell death. The compound's molecular formula is C₂₀H₃₉NO₃ with a molecular weight of 341.5 g/mol [1]. The regulatory requirements for monitoring morpholine pesticide residues in food commodities have intensified the need for robust, sensitive, and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for determining this compound residues due to its superior sensitivity, selectivity, and capability for confirmatory analysis [2]. These application notes provide detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, supporting researchers in method implementation for various matrices.
Reversed-phase chromatography provides excellent separation for this compound. The method employs a low silanol activity C18 column (Newcrom R1) to minimize secondary interactions and peak tailing [6] [7]. The mobile phase consists of acetonitrile and water with formic acid additive to enhance ionization efficiency and improve peak shape [6]. For mass spectrometry compatibility, formic acid is recommended instead of phosphoric acid, which can cause ion suppression and instrument contamination [6] [7]. The method is scalable and can be adapted to UPLC applications using columns with smaller 3 µm particles for faster analysis times [6].
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Specification | Alternative/Notes |
|---|---|---|
| Column | Newcrom R1 (C18, low silanol activity) | Other low silanol activity C18 columns may be used |
| Column Temperature | Ambient (25°C) | 30-40°C may improve reproducibility |
| Mobile Phase | Acetonitrile:Water with 0.1% formic acid | Methanol may substitute acetonitrile with retention time adjustment |
| Elution Mode | Isocratic or gradient | Gradient recommended for multi-residue analysis |
| Flow Rate | 0.3-1.0 mL/min | Adjust based on column dimensions and LC system |
| Injection Volume | 5-20 µL | Dependent on sensitivity requirements and matrix effects |
This compound is optimally analyzed in positive ionization mode due to its basic morpholine nitrogen [2]. The electrospray ionization (ESI+) source provides efficient ionization, while atmospheric pressure chemical ionization (APCI) may serve as an alternative for certain applications [5]. For tandem mass spectrometry, multiple reaction monitoring (MRM) is recommended, with two transitions per compound for confirmatory analysis [2]. The most abundant transition serves as the quantifier ion, while the second transition acts as the qualifier ion for confirmation [2].
Table 2: Optimized Mass Spectrometric Parameters for this compound
| Parameter | Settings | Optimization Notes |
|---|---|---|
| Ionization Mode | ESI+ | APCI+ may be alternative for some applications |
| Nebulizer Gas | 2-4 L/min | Dependent on instrument manufacturer |
| Drying Gas | 10-15 L/min | Adjust to achieve stable spray |
| Heater Temperature | 300-400°C | Optimize for maximum sensitivity |
| DL Temperature | 250-300°C | Instrument-dependent parameter |
| Dwell Time | 10-100 ms | Adjust based on number of MRM transitions |
| MRM Transitions | 342.3→116.1 (quantifier); 342.3→98.1 (qualifier) | Cone voltage and collision energy require optimization |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides efficient extraction and cleanup for various plant-derived food matrices [2]. The modified protocol below has been validated for grains, fruits, and vegetables:
Homogenization: Representative sample is homogenized using a food processor or blender to ensure particle size <1 mm [5].
Extraction:
Cleanup (d-SPE):
Diagram: Sample Preparation Workflow for this compound Analysis
Mobile Phase Preparation:
Calibration Standards:
Instrumental Analysis:
The method should be validated according to international guidelines (e.g., ICH, SANTE) with the following parameters:
Table 3: Method Validation Parameters and Results for this compound
| Validation Parameter | Experimental Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1-500 μg/L [2] | R² ≥ 0.99 |
| Limit of Detection (LOD) | 0.1-0.5 μg/kg [2] | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 1-5 μg/kg [2] | S/N ≥ 10, accuracy 70-120%, RSD < 20% |
| Accuracy (Recovery %) | 70-120% [2] [5] | 70-120% |
| Precision (RSD %) | <20% [2] [5] | ≤20% |
| Matrix Effects (%) | -31% suppression [5] | Preferably <±20% |
| Specificity | No interference at retention time | Resolution >1.5 from nearest peak |
The validated method demonstrates excellent sensitivity with LOD and LOQ suitable for monitoring residues at regulatory limits. The linear dynamic range covers concentrations from the LOQ to levels well above maximum residue limits (MRLs). Matrix effects vary by sample type, with signal suppression of approximately 31% observed in tea matrices [5], necessitating the use of matrix-matched calibration or internal standard correction for accurate quantification. The method provides adequate recovery (70-120%) with good precision (RSD <20%), meeting international guidelines for pesticide residue analysis [2].
The developed method successfully determines this compound residues in various matrices:
The method enables dietary exposure assessment by quantifying residue levels in food commodities. Data generated supports regulatory decisions regarding establishment of maximum residue limits (MRLs) and helps monitor compliance with existing regulations [2].
Peak Tailing: If peak tailing is observed, consider using a column with lower silanol activity or increase formic acid concentration to 0.2% [6].
Signal Suppression: Significant matrix effects observed in tea matrices (-31% suppression) [5] can be mitigated by:
Retention Time Shift: If retention time instability occurs, ensure mobile phase pH is consistent and column temperature is stabilized.
Sensitivity Issues: For improved sensitivity, optimize fragmentor voltage and collision energy for MRM transitions, and consider using APCI ionization as an alternative to ESI for certain applications [5].
Chromatographic Separation: For complex matrices, adjust gradient profile to separate this compound from matrix interferences and other morpholine pesticides [2].
Diagram: LC-MS/MS Analysis Workflow
The presented application notes provide a comprehensive protocol for the determination of this compound using mass spectrometry-compatible HPLC. The method utilizes reversed-phase chromatography with formic acid-modified mobile phases and ESI+ mass spectrometric detection for optimal sensitivity and selectivity. The modified QuEChERS approach enables efficient extraction and cleanup from various plant-derived food matrices. The validated method demonstrates excellent performance characteristics with adequate linearity, accuracy, precision, and sensitivity to monitor this compound residues at regulatory levels. This methodology supports food safety monitoring programs and provides technical basis for establishing maximum residue limits and conducting dietary risk assessments.
The following method is adapted from a general HPLC separation, optimized with UPLC principles for faster analysis and improved performance [1].
The table below summarizes the core chromatographic conditions for the proposed method.
| Parameter | Proposed Condition | Notes & Alternatives |
|---|---|---|
| Column | Newcrom R1 or equivalent C18 (50 x 2.1 mm, 1.7 µm) | Low silanol activity reduces peak tailing [1]. |
| Mobile Phase | Acetonitrile/Water/Formic Acid | Formic acid ensures MS compatibility [1]. |
| Phase Ratio | 70:30:0.1 (v/v/v) | A starting point; may require gradient optimization. |
| Detection | Mass Spectrometry (MS) | Ideal for confirmation and sensitivity [3]. |
| Column Temp. | 40°C | Common UPLC practice for stability [4]. |
| Flow Rate | 0.3 mL/min | Balances speed and backpressure [4] [5]. |
| Injection Vol. | 2 µL | Sufficient for sensitivity with low solvent volume [4]. |
The following diagram outlines the key stages in developing and validating the UPLC method.
1. Mobile Phase and Standard Preparation
2. Sample Preparation (for plant material) For complex matrices like herbal medicines, a robust extraction and clean-up is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly suitable [7].
3. Method Validation Parameters The method should be validated according to ICH guidelines. The table below outlines key parameters and acceptance criteria [5].
| Validation Parameter | Protocol Description | Acceptance Criteria |
|---|---|---|
| Specificity | Verify no interference from blank matrix or impurities at the analyte's retention time. | Peak purity ≥ 99.0% [2]. |
| Linearity | Analyze ≥5 concentration levels. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 [5]. |
| Accuracy (Recovery) | Spike analyte into blank matrix at 3 levels (e.g., 50%, 100%, 150%). | Recovery 70-120% (depending on matrix complexity) [8]. |
| Precision | Repeatability: 6 replicates at 100% concentration. Intermediate Precision: Different day/analyst. | RSD ≤ 2.0% [5]. | | LOD / LOQ | Based on Signal-to-Noise ratio (S/N). | LOD: S/N ≈ 3-5; LOQ: S/N ≥ 10 [5]. |
Dodemorph acetate is a systemic morpholine fungicide used primarily to control powdery mildew and other diseases on ornamentals [1]. Its mode of action involves the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes [1]. Analyzing pesticide residues in biological samples like plants presents significant challenges due to the complexity of the matrix, which contains numerous interferents such as cannabinoids, terpenes, and pigments that can co-extract with the target analytes [2]. The following protocols utilize liquid chromatography tandem mass spectrometry (LC-MS/MS) to achieve reliable quantification.
Understanding the physicochemical properties of this compound is crucial for developing an efficient extraction strategy. Key properties that influence its extractability and analysis are summarized below.
| Property | Value | Implication for Extraction/Analysis |
|---|---|---|
| Molecular Formula | C₂₀H₃₉NO₃ | Confirms molecular identity for mass spectrometry. |
| Molecular Weight | 341.53 g/mol | |
| CAS RN | 31717-87-0 | Unique identifier for the compound. |
| Water Solubility (at 20 °C) | 746 mg/L (moderate) [1] | Allows for extraction with aqueous organic solvent mixtures. |
| Log P (Octanol-Water) | 4.23 (high) [1] | Indicates high lipophilicity; favors partitioning into organic solvents like acetonitrile. |
| Dissociation Constant (pKa) | 8.5 [1] | Weak base; ionization state can be controlled with acidic modifiers to improve recovery. |
The following solvent extraction protocol, adapted from multi-pesticide methodologies, is designed for dried and ground plant material [2] [3]. The workflow is straightforward and designed for high throughput.
Detailed Steps:
Optimal LC-MS/MS parameters are critical for separating this compound from co-extracted matrix components and achieving sensitive detection.
| Parameter | Specification |
|---|---|
| LC Column | Reverse-phase C18 (e.g., 100 mm x 2.1 mm, 2.2 μm) [3] |
| Mobile Phase A | 3 mM Ammonium Formate in Water + 0.1% Formic Acid [2] |
| Mobile Phase B | 3 mM Ammonium Formate in Methanol + 0.02% Formic Acid [2] |
| Gradient | Start at 30% B, ramp to 95% B over 10-16 min, hold, re-equilibrate [2] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 μL |
| Ionization Mode | Electrospray Ionization (ESI) [3] |
| Polarity | Positive |
| MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: To be confirmed by infusion of a neat standard, but typically include:
Validation of the method is essential to ensure the reliability of the generated data. The following performance characteristics should be targeted.
| Performance Metric | Target Value | Observed Performance for Dodemorph [3] |
|---|---|---|
| Linear Range | R² > 0.99 | Calibration curves should be linear over the working range. |
| Limit of Quantification (LOQ) | < 10 ng/g | Achievable, though recovery losses may be observed [3]. |
| Accuracy (Recovery) | 70 - 120% | Can be constant but lower (~60%); use internal standard for correction [3]. |
| Precision (%RSD) | < 20% | Achievable with internal standard calibration [3]. |
| Matrix Effects (%SSE) | 80 - 120% (Negligible) | Signal suppression can occur, requiring internal standard correction [3]. |
This compound is a sterol biosynthesis inhibitor, classified under FRAC code 5 [1]. It specifically targets the ergosterol pathway in fungi, which is essential for maintaining membrane integrity and function.
Research on similar antifungal agents, like citral, has shown that disruption of this pathway involves the down-regulation of key ergosterol biosynthetic genes (e.g., ERG1, ERG11, ERG6, ERG3, ERG5), leading to a reduction in ergosterol content and the accumulation of precursor sterols like lanosterol [4]. This results in compromised fungal membrane integrity and ultimately inhibits mycelial growth [4].
Dodemorph acetate is a systemic morpholine fungicide widely used in floriculture for controlling powdery mildew, rusts, and leaf spot diseases on ornamental plants and cut flowers, especially roses. As a sterol biosynthesis inhibitor (FRAC Code 5), it exhibits both protective and curative properties by disrupting membrane integrity in target fungi [1]. The extensive use of this fungicide in global flower production, combined with the lack of maximum residue limits (MRLs) specifically established for cut flowers, has raised significant concerns regarding occupational exposure risks for florists and workers who handle treated flowers daily [2] [3]. These application notes provide detailed protocols for the accurate analysis of this compound residues in cut flowers and comprehensive assessment of potential dermal exposure risks for florists, supporting regulatory decisions and occupational safety measures.
The chemical structure of dodemorph features a morpholine ring with two chiral centers at the 2- and 6-positions (both methylated) and a bulky cyclododecyl group attached to the nitrogen atom, resulting in cis-trans isomerism. The compound is typically used as a mixed isomeric product and is available as acetate or benzoate salt formulations (e.g., Meltatox, Milban) [1]. Studies have demonstrated that cut flowers, particularly roses, often contain multiple pesticide residues simultaneously, with dodemorph being one of the most frequently detected fungicides at concerning concentrations [3].
This compound exhibits specific physicochemical properties that influence both its fungicidal activity and environmental persistence, as well as its behavior during analytical procedures. These properties are crucial for understanding residue dynamics and developing appropriate extraction methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Significance |
|---|---|---|---|
| Chemical Formula | C₂₀H₃₉NO₃ | - | Molecular structure identification |
| Molecular Mass | 341.53 g/mol | - | Mass spectrometry identification |
| Water Solubility | 746 mg/L | 20°C, pH 7 | Moderate solubility affects extraction efficiency |
| Octanol-Water Partition Coefficient (Log P) | 4.23 | 20°C, pH 7 | High lipophilicity indicates potential for bioaccumulation |
| Vapor Pressure | 12 mPa | 20°C | Low volatility reduces inhalation exposure risk |
| Dissociation Constant (pKa) | 8.5 | 25°C | Weak base; influences ionization in LC-MS |
| Melting Point | 42°C | - | Physical state at room temperature |
| Stability | Decomposes before boiling | >158°C | Thermal lability necessitates GC method modifications |
The high lipophilicity of this compound, evidenced by its Log P value of 4.23, indicates a strong tendency to adsorb to waxy cuticular surfaces of flowers, creating persistent residual deposits that remain available for dermal transfer during flower handling [1]. This property is particularly relevant for exposure assessment, as the compound can be readily dislodged from flower surfaces through physical contact. The weak basic nature (pKa 8.5) influences the selection of mobile phase conditions in liquid chromatography, with slightly acidic conditions generally improving peak shape and sensitivity in mass spectrometric detection [4].
Unlike pesticides used on food crops, no mandatory maximum residue limits (MRLs) exist specifically for this compound on cut flowers in most regulatory frameworks, including the European Union [2] [3]. This regulatory gap has led to concerning practices where flowers may be treated close to harvest without observed pre-harvest intervals, resulting in potentially high residue levels at the time of sale [3]. This compound remains approved under EC Regulation 1107/2009 with an inclusion expiry date of 31/11/2026, and it is not currently classified as a Candidate for Substitution (CfS) in the EU [1].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach represents the modern standard for multi-residue pesticide extraction from plant matrices, including cut flowers. The following optimized protocol is adapted from validated methods for morpholine pesticides in plant-derived foods [4] with specific modifications for floral matrices.
Homogenization: Representative samples of cut flowers (approximately 500 g) should be finely chopped and thoroughly homogenized using a high-speed blender. For rose samples, include petals, stems, and leaves to account for differential residue distribution.
Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of acidified acetonitrile (1% acetic acid) and vortex vigorously for 1 minute. Add extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g NaOAc) and shake immediately for 1 minute to prevent clumping.
Centrifugation: Centrifuge the mixture at 5000 × g for 5 minutes at room temperature. Transfer 6 mL of the upper acetonitrile layer to a clean 15 mL centrifuge tube containing 150 mg graphitized carboxyl MWCNTs, 150 mg C18, and 50 mg SAX for the clean-up procedure.
Clean-up: Vortex the mixture for 30 seconds, then centrifuge at 5000 × g for 5 minutes. Transfer the supernatant to an autosampler vial for analysis [4].
The following workflow diagram illustrates the complete sample preparation process:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the preferred analytical technique for this compound determination due to its high sensitivity, selectivity, and ability to handle the compound's thermal lability, which makes gas chromatographic analysis challenging without derivatization [5] [4].
The potential dermal exposure (PDE) of florists to this compound can be effectively evaluated using a cotton glove sampling method that simulates residue transfer during normal work activities [2] [5]. This approach provides a realistic assessment of hand exposure, which represents the primary route of occupational exposure for florists handling contaminated flowers.
Glove Selection: Use 100% cotton gloves (size medium) that have been pre-washed and validated to be free of pesticide residues.
Sampling Protocol: Distribute two pairs of cotton gloves to each participating florist. Instruct florists to wear the gloves during two consecutive half-days while handling flowers and preparing bouquets (typical duration: 2-3 hours per day).
Sample Collection: After use, collect all four gloves as a single composite sample. Place samples in separate airtight polyethylene bags, label appropriately, and store at -18°C until analysis to prevent degradation [2].
Extraction and Analysis: Extract residue deposits from the entire glove surfaces using the QuEChERS method detailed in Section 3.1.2, with the modification of using the complete glove set as the test sample [2].
The systemic exposure (SE) for florists can be calculated using the following equation based on EFSA guidelines:
SE (mg/kg bw/day) = [PDE (mg) × AF × DA] / bw
Where:
The risk quotient (RQ) is then calculated by comparing the systemic exposure to the Acceptable Operator Exposure Level (AOEL):
RQ = SE / AOEL
An RQ value exceeding 1.0 indicates a potential risk situation requiring intervention measures [2]. Studies have demonstrated that for certain pesticides detected on cut flowers, including dodemorph, the SEMAX values (at maximum concentrations) can exceed the AOEL by up to 393%, indicating significant risk under worst-case scenarios [2].
Comprehensive monitoring studies have revealed extensive pesticide contamination in cut flowers commercially available in European markets. The following table summarizes key findings related to this compound residues across different flower types:
Table 2: this compound Residues in Cut Flowers Based on Monitoring Studies
| Flower Type | Detection Frequency | Concentration Range (mg/kg) | Average Number of Residues per Sample | Total Residue Load Range (mg/kg) |
|---|---|---|---|---|
| Roses | 57.1% | 0.05 - 41.9 | 14 | Up to 97.0 |
| Gerberas | 32.4% | 0.05 - 12.3 | 7 | 0.5 - 34.2 |
| Chrysanthemums | 28.6% | 0.05 - 8.7 | 6 | 0.3 - 28.9 |
| Mixed Bouquets | 100% (samples with ≥1 residue) | Average total residue: 22.22 mg/kg | 37 different active substances | 1.2 - 97.0 |
Dodemorph emerges as the most frequently detected pesticide in cut flowers, with the highest maximum concentration (41.9 mg/kg) measured in rose samples [3]. The data indicates that roses consistently show higher contamination levels compared to other flower types, both in terms of dodemorph-specific residues and the total pesticide burden. This is particularly concerning given that roses represent the most commonly sold cut flower worldwide [3]. The simultaneous presence of multiple pesticide residues (averaging 37 different active substances per sample in some studies) creates potential for additive or synergistic toxic effects, complicating risk assessment [2].
Risk assessment studies evaluating florist exposure to dodemorph and other pesticides have revealed concerning findings:
At the P90 predictive level (90th percentile), three active substances exceeded their AOEL values, indicating potential risk situations for florists regularly handling contaminated flowers [2]
In worst-case scenarios (maximum detected concentrations), five active substances exceeded their AOEL values, with some systemic exposure values reaching nearly four times the acceptable operator exposure level [2]
The absence of personal protective equipment and common workplace practices such as eating, drinking, or smoking while handling flowers significantly increase the potential for pesticide exposure among florists [3]
The following diagram illustrates the relationship between residue levels, exposure factors, and risk outcomes in occupational settings:
To ensure reliable residue data, the analytical method for this compound should meet established performance criteria following international guidelines such as GB/T 32465-2015 or SANTE/11312/2021:
Table 3: Method Validation Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity | R² ≥ 0.99 | R² = 0.998 (0.001-1.0 mg/L) |
| Limit of Detection (LOD) | - | 0.003 mg/kg |
| Limit of Quantification (LOQ) | ≤0.01 mg/kg | 0.01 mg/kg |
| Recovery (%) | 70-120% | 92.5% (flowers), 95.2% (gloves) |
| Repeatability (RSD%) | ≤20% | 6.2% (flowers), 6.0% (gloves) |
| Matrix Effects (%) | - | -15.2% (suppression) |
| Stability | - | Stable for 6 months at -18°C |
The method demonstrates excellent recovery rates (>90%) for this compound from both flower matrices and cotton gloves, ensuring accurate exposure assessment [2] [4]. The between-day coefficients of variation of 6% for both matrices indicate good method precision and reliability for monitoring studies [5].
Matrix Effects: The use of matrix-matched calibration standards is recommended to compensate for signal suppression/enhancement effects observed in LC-MS/MS analysis [4]
Stability: Dodemorph residues remain stable in sample extracts for at least 48 hours when stored at 10°C and for at least 6 months in raw samples stored at -18°C [5]
Specificity: The MRM transition ratio (qualifier/quantifier) should not deviate by more than ±30% from that of the calibration standards to ensure correct identification [4]
The protocols detailed in these application notes provide comprehensive guidance for monitoring this compound residues in cut flowers and assessing occupational exposure risks for florists. The findings highlight several critical concerns:
Widespread Contamination: this compound is frequently detected in cut flowers, particularly roses, often at concentrations exceeding 40 mg/kg [3]
Multicomponent Exposure: Florists are regularly exposed to complex mixtures of pesticides, with an average of 37 different active substances detected in glove samples [2]
Significant Risk Potential: Under worst-case exposure scenarios, systemic exposure to certain pesticides can exceed acceptable operator exposure levels by nearly fourfold [2]
Based on these findings, the following recommendations are proposed:
Implementation of MRLs: Regulatory bodies should consider establishing maximum residue limits specifically for pesticides in cut flowers to reduce occupational exposure risks [3]
Exposure Reduction Measures: Florists should be educated on proper handling techniques and encouraged to use appropriate personal protective equipment, particularly gloves, during flower arrangement activities [2] [3]
Monitoring Programs: Regular monitoring of pesticide residues in cut flowers should be implemented to track compliance and identify emerging risk situations [3]
Integrated Pest Management: Flower producers should be encouraged to adopt IPM strategies and reduced-risk pesticides to minimize residue levels at the point of sale [3]
The methodologies outlined in this document provide robust tools for regulatory agencies, testing laboratories, and occupational health researchers to accurately quantify this compound residues and assess associated exposure risks in floral industry settings.
The table below summarizes the key physicochemical and regulatory properties of this compound for reference in experimental design.
| Property | Value / Description | Source |
|---|---|---|
| Chemical Name | 4-cyclododecyl-2,6-dimethylmorpholine acetate | [1] |
| IUPAC Name | acetic acid;4-cyclododecyl-2,6-dimethylmorpholine | [2] |
| Mode of Action | Systemic with protective and curative action; inhibits sterol biosynthesis (ergosterol) in fungal membranes. | [3] [1] [2] |
| FRAC Code | 5 (Morpholines) | [3] [1] |
| Molecular Mass | 341.53 g/mol | [1] |
| Water Solubility | 746 mg/L (at 20°C, pH 7) | [1] |
| Log P (Partition Coefficient) | 4.23 (High) | [1] |
| Formulation Example | Emulsifiable Concentrate (EC), 400 g/L | [4] |
| EU Approval Status | Approved until 30 November 2026 | [1] |
For controlled environment studies and field trials, the following application guidelines can serve as a baseline.
| Aspect | Protocol Details | Notes & Considerations |
|---|---|---|
| Target Pathogens | Powdery mildews, Rusts, Alternaria leaf spots | Primary efficacy against powdery mildews [4] [1]. |
| Example Crops | Ornamentals (roses, carnations), cereals, fruits & vegetables | Not for use on cut flowers [4] [1]. |
| Application Rate | 2.0 - 2.5 mL product per liter of water (for 400 g/L EC) | Adjust based on disease pressure and plant growth stage [4]. |
| Application Interval | 10 - 14 days | Re-apply if conditions favor disease development [4]. |
| Application Method | Foliar spray, ensuring thorough, uniform coverage of foliage. | Most common and effective method for systemic action [4]. |
| Re-Entry Interval (REI) | 12 hours | Minimum time before safe re-entry into treated area [4]. |
| Phytotoxicity Warning | Do not spray under hot, sunny, and low humidity conditions. | Always conduct a compatibility/phytotoxicity test on a small area before large-scale application [4]. |
Here are detailed methodologies for evaluating the fungicidal activity of this compound in a research setting.
This protocol assesses the direct effect of this compound on fungal growth.
The following diagram illustrates the workflow for this in vitro assay:
This protocol evaluates the ability of this compound to prevent and cure fungal infections in a controlled greenhouse setting.
% Efficacy = (1 - (Disease in treated / Disease in control)) * 100.The following diagram illustrates the workflow for the plant-based assay:
Researchers must account for the following safety and environmental profiles when handling this compound and designing field studies:
This compound remains a valuable tool for managing powdery mildew and other fungal diseases in ornamental and agricultural production systems. Its systemic action with both protective and curative properties, underpinned by its inhibition of ergosterol biosynthesis, provides effective disease control.
Dodemorph acetate is a systemic morpholine fungicide with both protective and curative properties, primarily used for controlling fungal diseases in ornamental plants [1]. Its chemical name is 4-cyclododecyl-2,6-dimethylmorpholine acetate, and it exists as a mixture of cis-trans isomers due to two chiral centers in its morpholine ring structure [1]. The compound works by inhibiting sterol biosynthesis in fungal membranes, specifically targeting enzymes in the ergosterol biosynthesis pathway [1] [2].
Regulatory Status: As of November 2025, this compound is approved under EC Regulation 1107/2009 with an expiry date of November 30, 2026. The rapporteurs for the EU dossier are the Netherlands and Italy. It is not listed as a Candidate for Substitution (CfS) [1]. The base compound dodemorph is noted as not approved for use [2].
Table 1: Basic Chemical Properties of this compound
| Property | Value | Unit | Notes |
|---|---|---|---|
| CAS RN | 31717-87-0 | - | - |
| Molecular Formula | C₂₀H₃₉NO₃ | - | - |
| Molecular Mass | 341.53 | g/mol | - |
| Physical State | Colorless solid | - | At room temperature |
| Melting Point | 42 | °C | - |
| Minimum Active Substance Purity | 950 | g kg⁻¹ | - |
| FRAC Code | 5 | - | Sterol Biosynthesis Inhibitor |
This compound demonstrates efficacy against several important fungal pathogens, particularly powdery mildew, rusts, and leaf spot diseases [1]. The fungicide exhibits systemic activity within plant tissues, providing both protective prevention and curative action after infection has occurred [1].
Application is recommended primarily for ornamentals, including potted flowering shrubs such as roses and field-grown plants. It is not recommended for use on cut flowers [1]. The fungicide is typically supplied as an emulsifiable concentrate formulation, with commercial product examples including Meltatox and Milban [1].
Table 2: Target Pathogens and Efficacy Profile
| Target Pathogen | Disease Controlled | Efficacy Rating | Application Context |
|---|---|---|---|
| Powdery Mildew | Powdery mildew | High | Primary target |
| Rusts | Rust diseases | Controlled | Secondary target |
| Leaf Spot | Leaf spot diseases | Controlled | Secondary target |
| Application Specificity | Ornamentals only | - | Not for food crops |
Understanding the environmental behavior and toxicological profile of this compound is essential for risk assessment and safe application protocols.
Table 3: Environmental Fate and Ecotoxicological Parameters
| Parameter | Value | Unit | Interpretation |
|---|---|---|---|
| Solubility in Water (20°C, pH 7) | 746 | mg L⁻¹ | Moderate |
| Octanol-Water Partition Coefficient (Log P) | 4.23 | - | High |
| Vapor Pressure (20°C) | 12 | mPa | Highly volatile |
| Soil DT₅₀ (Lab, 20°C) | 41 | days | Moderately persistent |
| Bee Toxicity | Moderate | - | Risk to pollinators |
| Fish and Aquatic Invertebrate Toxicity | Moderate | - | Aquatic risk present |
| Mammalian Toxicity | Low | - | Acute exposure |
The environmental fate data indicates that this compound is moderately soluble in water, has a high binding potential (as indicated by the high Log P value), and is moderately persistent in soil systems with a laboratory DT₅₀ of 41 days [1] [2]. The compound is classified as highly volatile, indicating that spray drift mitigation is advisable during application [1].
From a toxicological perspective, this compound demonstrates low toxicity to mammals but presents moderate toxicity to bees, fish, and aquatic invertebrates [2]. Some reports suggest it is a possible reproduction/developmental toxin and irritant, though comprehensive human toxicity data is limited [2].
Recent advancements in analytical methodology enable precise detection and quantification of dodemorph residues in plant matrices. The established technique uses modified QuEChERS purification combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].
Extraction: Weigh 10 g of homogenized plant material into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute [3].
Partitioning: Add a salt mixture (4 g MgSO₄, 1 g NaCl, 1 g C₆H₅Na₃O₇·2H₂O, 0.5 g C₆H₆Na₂O₇·1.5H₂O) and immediately shake for 1 minute. Centrifuge at 4000 rpm for 5 minutes [3].
Purification: Transfer 6 mL of the supernatant to a centrifuge tube containing 300 mg MgSO₄, 100 mg C18, 50 mg SAX, and 20 mg graphitized carboxyl multi-walled carbon nanotubes. Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes [3].
Analysis: Concentrate the supernatant under nitrogen flow and reconstitute in methanol-water (1:1, v/v) for LC-MS/MS analysis [3].
The following workflow diagram illustrates the complete analytical process:
Figure 1: Analytical workflow for dodemorph residue analysis in plant materials
This method has been validated according to GB/T 32465-2015 requirements, showing satisfactory accuracy (recoveries of 70-120%), precision (RSD < 20%), and sensitivity (limit of quantification ≤ 10 μg/kg) for various plant-derived foods including grains, fruits, and vegetables [3].
This compound belongs to FRAC Code 5, which indicates a specific mode of action targeting sterol biosynthesis in fungi [1]. To mitigate resistance development:
Recent patent literature indicates potential for using dodemorph in synergistic mixtures with other fungicide classes, including sterol biosynthesis inhibitors (SBI), succinate dehydrogenase inhibitors (SDHI), and strobilurins, though specific combination data with dodemorph is not detailed in the available search results [5] [6].
This compound remains an effective tool for controlling rusts and leaf spot in ornamental plants, with a well-characterized mode of action and established efficacy profile. Recent advancements in analytical methodology enable precise monitoring of residue levels in plant matrices, supporting appropriate use according to regulatory guidelines.
Further research opportunities include:
The established protocols and application notes provide researchers with a comprehensive framework for evaluating and utilizing this compound in controlled settings while maintaining awareness of its environmental and resistance management implications.
This compound is a systemic morpholine fungicide that has gained significant importance in Integrated Pest Management (IPM) programs due to its specific activity against powdery mildew and other fungal diseases. First introduced in the early 1960s and patented by BASF, this fungicide has maintained relevance in agricultural systems for over five decades through its unique mode of action and favorable safety profile when properly managed. [1] The chemical belongs to the morpholine fungicide class and is characterized by its systemic activity with both protective and curative action against important plant pathogens. [1] As global agriculture faces increasing challenges from fungal resistance and environmental concerns, this compound represents a valuable tool in IPM programs when used according to established protocols and in combination with other control measures.
The position of this compound within IPM frameworks has been strengthened by its classification as a "low-risk" pesticide in international guidelines, indicating it does not require more than basic personal protective equipment (long-sleeved shirt, long pants, socks and stout shoes, with chemically resistant gloves) for safe handling. [2] This classification, coupled with its specific biological activity, makes it a suitable candidate for integration into sustainable agricultural systems that prioritize human safety and environmental protection while maintaining effective disease control.
This compound exhibits specific chemical characteristics that influence its behavior in agricultural systems and its application in IPM programs. The compound demonstrates isomeric complexity due to the presence of two chiral centers in its morpholine ring structure, resulting in cis-trans isomerism. Typically, dodemorph is used as a mixed isomeric product, with the commercial form being the acetate salt. [1] The following table summarizes key physicochemical parameters that determine its environmental fate and application characteristics:
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Significance in IPM |
|---|---|---|---|
| Molecular Formula | C₂₀H₃₉NO₃ | - | Determines molecular interactions |
| Molecular Mass | 341.53 g/mol | - | Influences mobility in plants |
| Water Solubility | 746 mg/L | 20°C, pH 7 | Moderate systemic movement |
| Melting Point | 42°C | - | Formulation stability |
| Vapor Pressure | 12 mPa | 20°C | Potential for drift and volatilization |
| Octanol-Water Partition Coefficient (Log P) | 4.23 | - | High lipophilicity, cuticle penetration |
| Dissociation Constant (pKa) | 8.5 | 25°C | Weak acid, influences soil binding |
The moderate water solubility of this compound enables sufficient systemic movement within plant tissues while its relatively high vapor pressure (12 mPa at 20°C) necessitates careful application to minimize drift. [1] The lipophilic character (log P = 4.23) facilitates penetration through the waxy cuticle of plants, enhancing its curative action against established infections. These properties collectively support its use as a systemic fungicide with both protective and curative capabilities in IPM programs.
The global regulatory landscape for this compound varies by region, with continued approval under the EC Regulation 1107/2009 in the European Union until November 30, 2026. [1] The compound is not currently listed as a Candidate for Substitution (CfS) in the EU, indicating that regulatory agencies have not identified it as requiring replacement due to particular concerns. [1] National registrations show a varied pattern across Europe, with approvals in Germany, Greece, Denmark, Italy, and the Netherlands, while other member states may have restrictions or lack registration. [1]
The market for this compound reflects its continued importance in specialty crop protection, with the market valued at $13.45 billion in 2025 and projected to reach $22.76 billion by 2033, advancing at a compound annual growth rate (CAGR) of 9.16% during 2026-2033. [3] This growth is driven by increasing demand in both pharmaceutical and agricultural sectors, where this compound serves as a vital component in antifungal formulations and crop protection agents. [3] The product is typically supplied as an emulsifiable concentrate formulation, with examples of commercial products including Meltatox and Milban. [1]
This compound operates through a specific biochemical mechanism that differentiates it from other fungicide classes. As a sterol biosynthesis inhibitor, it primarily targets the ergosterol pathway in sensitive fungi. Ergosterol is an essential component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. [1] this compound specifically inhibits key steps in the post-squalene segment of ergosterol biosynthesis, leading to the accumulation of abnormal sterols and depletion of functional ergosterol in fungal membranes.
The inhibition of ergosterol biosynthesis results in multiple cellular disruptions in target fungi:
This multi-faceted effect on fungal physiology makes this compound particularly effective against a range of pathogenic fungi, especially those in the powdery mildew group.
This compound demonstrates specific efficacy against several economically important fungal pathogens, with its primary activity directed toward powdery mildew species. Research has confirmed its effectiveness against pathogens including Podosphaera fuliginea (cucumber powdery mildew) and other Erysiphales species. [4] The following table outlines the primary target pathogens and the scope of control provided by this compound:
Table 2: Target Pathogens and Efficacy Profile of this compound
| Target Pathogen | Diseases Controlled | Application Timing | Level of Control |
|---|---|---|---|
| Powdery Mildew Species (Podosphaera fuliginea, Blumeria graminis, etc.) | Cucurbit powdery mildew, cereal powdery mildew, ornamental powdery mildew | Curative application at first signs; protective before disease development | High efficacy in both protective and curative action |
| Rusts | Various rust diseases in ornamental and field crops | Mainly protective applications | Moderate to good control depending on species |
| Leaf Spot Diseases | Selected leaf spot pathogens in ornamental plants | Protective applications | Variable efficacy depending on pathogen |
The systemic activity of this compound enables it to be redistributed within treated plants, providing protection to new growth and reaching established infections that may not be directly contacted by spray applications. [1] This characteristic is particularly valuable for controlling powdery mildew, which often develops on upper leaf surfaces and new foliage that may not receive thorough spray coverage.
Objective: To evaluate the fungicidal efficacy of this compound against target pathogens under controlled laboratory conditions.
Materials and Equipment:
Methodology:
Preparation of test solutions: Prepare serial dilutions of this compound in ethyl acetate, creating a concentration series appropriate for establishing dose-response relationships (typically ranging from 0.1 to 100 mg/L).
Plant cultivation: Grow susceptible host plants (e.g., cucumber cultivars for powdery mildew testing) under controlled conditions until they reach the appropriate growth stage (typically 2-3 true leaf stage for seedlings).
Pathogen inoculation: Apply pathogen inoculum to test plants:
Fungicide application: Apply test solutions using precision spray equipment, ensuring even coverage of all aerial plant surfaces. Include untreated controls and reference fungicide treatments for comparison.
Incubation and evaluation: Maintain treated plants under conditions conducive to disease development and evaluate efficacy at appropriate intervals (typically 7-14 days post-treatment):
Data Analysis: Calculate efficacy using Abbott's formula when appropriate and perform statistical analysis (ANOVA followed by mean separation tests) to compare treatments. Generate dose-response curves to establish the relationship between concentration and control efficacy.
Objective: To evaluate the performance of this compound in field conditions and assess its compatibility with IPM approaches, including combination with biological control agents.
Experimental Design:
Application Timing and Methods: Apply treatments according to disease forecasting models or at first symptom appearance. For combination treatments with biological agents, apply materials sequentially according to compatibility data, typically with the biological agent applied first followed by reduced-rate fungicide applications.
Assessment Parameters:
Statistical Analysis: Perform analysis of variance (ANOVA) followed by mean separation using appropriate tests (Tukey's HSD, Fisher's LSD) at α=0.05 significance level.
Objective: To investigate the interaction between this compound and potential protein targets using computational and laboratory methods.
Computational Docking Protocol:
Validation Methods:
This protocol can be adapted from methods described in proteomic studies of insecticidal compounds, where molecular docking revealed strong interactions between fungal metabolites and mosquito protein targets. [5]
Successful integration of this compound into IPM programs requires careful consideration of application timing, dosage, and compatibility with other management tactics. The compound is most effective when applied during the early disease development phase, leveraging both its protective and curative properties. [1] For powdery mildew control in ornamental and greenhouse settings, applications should begin when environmental conditions (moderate temperatures, high humidity) favor disease development and before significant symptom development occurs.
Application specifications:
Dosemorph acetate demonstrates particular utility in resistance management programs due to its specific mode of action as a sterol biosynthesis inhibitor (FRAC code 5). [1] It should be rotated or combined with fungicides from different chemical classes to reduce selection pressure for resistant pathogen populations. Research has demonstrated successful integration with biological control agents such as Sporothrix flocculosa (ATCC 74320), where combination treatments provided enhanced control of powdery mildew in rose and cucumber while reducing fungicide inputs. [4]
Research has demonstrated that this compound can be effectively combined with biological control agents to enhance disease control while reducing chemical inputs. Patent documentation reveals that compositions of this compound with Sporothrix flocculosa (ATCC 74320) provide synergistic control of powdery mildew diseases in various crops. [4] The following integrated approach is recommended:
Initiate program with biological control agents (e.g., Sporothrix flocculosa applications) when conditions favor disease development but before significant infection occurs
Monitor disease progress regularly and establish action thresholds based on economic injury levels for specific crop-pathogen systems
Implement this compound applications when disease levels approach action thresholds, potentially at reduced rates compared to solo chemical programs
Maintain biological control populations through habitat management and appropriate application timing that minimizes impact on beneficial organisms
This approach leverages the strengths of both control strategies: the preventive action of biological controls and the curative action of this compound when disease pressure increases.
The development of resistance to fungicides is a significant concern in modern agriculture, and proactive resistance management is essential for preserving the efficacy of this compound. As a sterol biosynthesis inhibitor (FRAC code 5), this compound has a specific site of action that categorizes it as having medium to high resistance risk. [1] The following strategies should be implemented to delay resistance development:
Documented cases of resistance to this compound, while limited, emphasize the importance of these stewardship practices. Resistance management should be integrated with cultural controls that reduce overall disease pressure, such as selection of resistant varieties, proper plant spacing to improve air circulation, and manipulation of environmental conditions where possible.
This compound's classification as a low-risk pesticide in international guidelines indicates its favorable safety profile when compared with many alternative fungicides. [2] This classification specifically notes that occupational exposure to this compound requires only basic personal protective equipment (long-sleeved shirt, long pants, socks and stout shoes, with chemically resistant gloves). [2]
Key environmental fate characteristics include:
The compound is not listed under the Stockholm or Rotterdam Conventions, and it is approved for use in the European Union until 2026, reflecting its acceptable risk profile when used according to label directions. [1] However, applicators should always consult local regulations and specific product labels, as requirements may vary by jurisdiction.
Figure 1: Mode of Action Pathway of this compound - This diagram illustrates the inhibition of ergosterol biosynthesis in fungal pathogens, leading to membrane disruption and growth inhibition.
Figure 2: IPM Integration Workflow - This workflow demonstrates how this compound can be incorporated into a comprehensive integrated pest management program with biological controls and monitoring.
This compound remains a valuable tool in integrated pest management programs, particularly for control of powdery mildew and related fungal pathogens. Its specific mode of action, favorable safety profile, and compatibility with biological control agents support its continued use in sustainable agricultural systems. The chemical's classification as a low-risk pesticide [2] and its projected market growth [3] indicate ongoing relevance in crop protection strategies.
Future research directions should focus on:
When used according to established protocols and in rotation with other control measures, this compound can contribute significantly to effective disease management while aligning with the principles of integrated pest management. Researchers and practitioners should continue to develop context-specific application protocols that maximize efficacy while minimizing selection for resistance and non-target effects.
This application note outlines a robust method for the determination of six morpholine pesticides, including dodemorph, in various plant-derived food matrices. The method uses an improved sample preparation technique to overcome challenges posed by complex matrices, ensuring high accuracy and sensitivity for routine analysis and dietary risk assessment [1].
The protocol is based on a modified QuEChERS approach. The key improvements over traditional methods involve the use of a specific combination of adsorbents during the clean-up step. This effectively removes a wider range of matrix interferences from complex food samples, leading to more reliable results and protecting the LC-MS/MS instrument from contamination [1].
The following diagram illustrates the sample preparation and analysis workflow:
1. Sample Preparation:
2. Extraction:
3. Purification (d-SPE):
4. Analysis Ready:
5. LC-MS/MS Analysis:
The following tables summarize the optimized LC gradient and the method's performance characteristics as validated in the literature.
Table 1: Example LC Gradient for Separation This is a representative gradient. Optimal conditions may vary depending on the specific column and instrument. [1]
| Time (min) | Mobile Phase A (Water + 0.1% HCOOH) (%) | Mobile Phase B (Methanol + 0.1% HCOOH) (%) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 0.3 |
| 1.0 | 90 | 10 | 0.3 |
| 9.0 | 10 | 90 | 0.3 |
| 12.0 | 10 | 90 | 0.3 |
| 12.1 | 90 | 10 | 0.3 |
| 15.0 | 90 | 10 | 0.3 |
Table 2: Method Performance Data for Dodemorph Data compiled from validation studies in plant-derived foods. [1]
| Parameter | Result | Acceptable Criterion |
|---|---|---|
| Linear Range (ng/mL) | 1 - 100 | - |
| Limit of Quantification (LOQ) | 1 μg/kg | - |
| Average Recovery (%) | 84 - 95 | 70 - 120 |
| Relative Standard Deviation (RSD, %) | < 6.8 | < 20 |
The detailed protocol described herein provides a reliable, validated method for the determination of this compound residues in plant-derived foods. The use of a modified QuEChERS approach with a specific combination of C18, SAX, and MWCNTs for clean-up effectively reduces matrix interference, ensuring high accuracy and precision. This method is suitable for regulatory monitoring, dietary risk assessment, and routine analysis in complex matrices.
The core insight is that the degradation of dodemorph isomers by plant-associated bacteria is stereoselective, which can subsequently influence the fungicide's performance against target fungi [1].
The table below summarizes the stereospecific degradation findings for dodemorph:
| Bacterial Strain | Preferred Isomer Degraded | Degradation Rate Comparison |
|---|---|---|
| Corynebacterium betae | meso-(RS)-diastereomer | More intensively degraded than the trans-(SS and RR)-forms [1] |
| Erwinia uredovora | meso-(RS)-diastereomer | More intensively degraded than the trans-(SS and RR)-forms [1] |
| Pseudomonas fluorescens | meso-(RS)-diastereomer | More intensively degraded than the trans-(SS and RR)-forms [1] |
This stereospecific degradation alters the ratio of diastereomers in the medium. Since the diequatorial (cis-) form of dodemorph exhibits higher antibacterial activity than the axial-equatorial (trans-) form, the bacterial metabolism can change the mixture's overall efficacy, leading to a synergistic effect against fungi like Botrytis cinerea [1].
The following diagram outlines a general workflow for investigating stereoselective bacterial metabolism of chiral compounds, adaptable for dodemorph acetate studies:
This workflow is based on methodologies used for chloramphenicol and can be adapted for dodemorph [2].
Isolation of Environmental Bacteria:
Nanocosm Assay Setup:
Monitoring and Sampling:
Analysis of Stereospecific Degradation:
Here are solutions to common problems you might encounter:
| Problem | Possible Cause | Solution |
|---|---|---|
| No degradation observed | Low bacterial viability or incorrect growth conditions. | Check cell count and viability; optimize growth medium, temperature, and aeration [2]. |
| Poor chromatographic separation of isomers | Inappropriate chiral column or method. | Screen different chiral columns (e.g., chiral cyclodextrin-based for GC) and optimize mobile phase composition [4] [5]. |
| High background noise in MS detection | Complex matrix interference from the medium. | Improve sample cleanup (e.g., solid-phase extraction); use isotope-labeled internal standards for quantification [6]. |
| Inconsistent degradation rates between replicates | Inconsistent initial bacterial inoculation or sampling. | Standardize the inoculation protocol (e.g., using a McFarland standard) and ensure precise, consistent sampling times and volumes [2]. |
Q1: What is the basic structure and isomerism of dodemorph? Dodemorph exhibits cis–trans isomerism due to the presence of two chiral centres in its morpholine ring structure [1]. It is typically used as a mixed isomeric product [1].
Q2: How do the diastereomers differ in their biological activity? Research indicates that the diequatorial (cis-) form of dodemorph expresses higher antibacterial activity than the axial-equatorial (trans-) form. The partition of diastereomers between cells and the medium has been found to correlate strictly with their toxicity [3].
Q3: What is the primary mechanism that makes the diastereomer ratio important? The key mechanism is the stereospecific degradation of the diastereomers by plant-associated bacteria [3]. Different bacterial species degrade the diastereomers at different rates. The study found that the meso-(RS)-diastereomer was degraded more intensively than the trans-(SS and RR)-forms in bacteria like Corynebacterium betae, Erwinia uredovora, and Pseudomonas fluorescens [3]. This metabolic step changes the ratio of diastereomers in the medium, which in turn influences the antifungal performance against target fungi [3].
Q4: What is the consequence of this stereospecific degradation on antifungal performance? The change in diastereomer ratio caused by bacterial degradation can enhance the fungistatic effect through synergistic joint action. It was demonstrated that changing the ratio of diastereomers noticeably increased the fungistatic effect of morpholine derivatives against Botrytis cinerea due to this synergy [3].
Protocol: Investigating Stereospecific Degradation by Bacteria This protocol is adapted from research studying how bacteria alter the diastereomer ratio of dodemorph [3].
The workflow for this key experiment is summarized below:
Quantitative Data on Diastereomer Degradation
The table below summarizes findings from the key study on this topic [3].
| Parameter | Finding / Value | Experimental Context |
|---|
Relative Activity | Diequatorial (cis-) form > Axial-equatorial (trans-) form [3] | Antibacterial activity assessment | Degradation Rate | meso-(RS)-diastereomer > trans-(SS and RR)-forms [3] | In cultures of Corynebacterium betae, Erwinia uredovora, and Pseudomonas fluorescens | Functional Outcome | Synergistic joint action enhances fungistatic effect [3] | Against Botrytis cinerea after ratio change |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Variable antifungal efficacy in different plant environments. | Stereospecific degradation by the native plant microbiome altering the diastereomer ratio [3]. | Characterize the bacterial community at the application site. Consider formulants that inhibit specific degrading bacteria. |
| Decreasing fungistatic activity over time post-application. | Shifting diastereomer ratio in the medium due to preferential bacterial degradation [3]. | Monitor the diastereomer ratio in the application medium over time to confirm the shift. |
The following table summarizes key data for both the base compound and its acetate salt form, which is commonly used in formulations.
| Property | Dodemorph [1] | This compound [2] |
|---|---|---|
| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine | 4-cyclododecyl-2,6-dimethylmorpholine acetate |
| Chemical Formula | C₁₈H₃₅NO | C₂₀H₃₉NO₃ |
| Molecular Mass | 281.48 g/mol | 341.53 g/mol |
| Isomerism | Cis-trans isomerism due to two chiral centers in the morpholine ring; typically used as a mixed isomeric product [1] | Cis-trans isomerism due to two chiral centers in the morpholine ring; typically used as a mixed isomeric product [2] |
| Mode of Action | Systemic fungicide that inhibits sterol biosynthesis in membranes (FRAC Code 5) [1] | Systemic fungicide that inhibits sterol biosynthesis in membranes (FRAC Code 5) [2] |
| Water Solubility | 100 mg/L (moderate) [1] | 746 mg/L (moderate) [2] |
| Log P | 4.6 (high) [1] | 4.23 (high) [2] |
| Vapour Pressure | 0.48 mPa (low) [1] | 12 mPa (high, drift concern) [2] |
Since direct protocols are not available, here are two potential experimental approaches based on advanced analytical techniques mentioned in the search results. You can adapt these workflows to investigate the isomer ratio of this compound.
The first workflow focuses on the analytical challenge of separating and characterizing the isomers.
The second workflow outlines how to connect the isolated isomer ratios to their biological activity.
Here are critical points to guide your experimental design, framed in a question-and-answer format for your technical support center.
Q1: What is the primary analytical challenge in optimizing this compound isomer ratio? The core challenge is the chromatographic separation of the cis-trans isomers due to their structural similarity. You will need to invest significant effort into method development for Ultra High-Performance Liquid Chromatography (UPLC), potentially exploring different column chemistries (e.g., chiral columns) and mobile phase compositions to achieve baseline separation [4].
Q2: What advanced techniques can improve the confidence of isomer identification? Incorporating Ion Mobility Spectrometry (IM) coupled with HRMS is highly recommended. IM separates ions based on their size, shape, and charge, providing an additional identifier called the Collision Cross Section (CCS). Measuring and storing experimental CCS values for each isomer creates a multi-dimensional identification system (retention time, mass, CCS) that greatly enhances accuracy and can be used to build a dedicated library for your compound [4].
Q3: How can we understand the functional impact of different isomer ratios? After preparing samples with defined ratios, you must link them to biological activity through in-vitro efficacy testing. The standard bioassay would involve testing against relevant fungal pathogens like powdery mildew. For a deeper mechanistic understanding, you could employ a multi-omics approach. For instance, proteomic analysis could reveal how different isomer ratios alter the expression of proteins in the sterol biosynthesis pathway or trigger stress responses in the fungus [5] [6].
To move forward, you may need to consult more specialized sources:
What is the basic profile of dodemorph acetate?
This compound is a morpholine fungicide used for its protective and curative action against fungal diseases, primarily powdery mildews, on ornamentals like roses [1].
| Property | Value |
|---|---|
| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine acetate [1] |
| Molecular Formula | C₂₀H₃₉NO₃ [1] |
| Mode of Action | Sterol biosynthesis inhibitor (SBI), FRAC Code 5 [2] [1] |
| Water Solubility (at 20°C) | 746 mg/L (moderate) [1] |
| Log P (at 20°C) | 4.23 (high) [1] |
| Vapour Pressure (at 20°C) | 12 mPa (Highly volatile) [1] |
| Soil DT₅₀ (typical) | 41 days (Moderately persistent) [2] |
Resistance to sterol biosynthesis inhibitors like this compound can develop through several mechanisms. While direct studies on dodemorph-resistant strains are limited in the provided search results, the following general principles and experimental approaches are applicable.
1. What are the common resistance mechanisms for FRAC Code 5 fungicides?
The provided literature does not detail specific resistance cases for dodemorph. However, based on the general mode of action, the primary mechanisms are:
2. How can I confirm and characterize resistance in the lab?
Here is a proposed experimental workflow to diagnose and investigate resistance.
Detailed Protocols:
In vitro Sensitivity Assay:
Molecular Analysis:
Is this compound approved for use in the European Union? Yes, according to the latest data, this compound is approved under EC Regulation 1107/2009, with an expiry date for inclusion listed as October 31, 2026 [1].
What is the difference between dodemorph and this compound? Dodemorph is the active substance in its freebase form. This compound is a salt form of dodemorph, where acetic acid is added. This formulation can improve the compound's stability, solubility, and handling properties for commercial use [2] [1].
Bacterial degradation of complex aromatic compounds often involves specialized enzymatic pathways. Understanding these can provide clues for managing dodemorph acetate.
| Pathway/Operon | Key Features | Relevant Bacteria | Potential Application |
|---|---|---|---|
| Phenylacetic Acid (PAA) Pathway [1] | Central pathway for aromatic degradation; involves ~12 enzymes; converges different substrates into a common route; present in ~16% of sequenced bacterial genomes. | Pseudomonas, Escherichia coli | Model for degradation of aromatic ring structures. |
| Auxin Degradation (iad) Operon [2] | Highly specific pathway for degrading the plant hormone indole-3-acetic acid (IAA); involves a specific ABC transporter and a Rieske non-heme dioxygenase system. | Variovorax | Example of a specialized, recently characterized degradation operon. |
| Benzoate Degradation [3] | Pathway studied in syntrophic bacteria; generates reactive acyl-coenzyme A (CoA) species; evidence of post-translational regulation via lysine acylation. | Syntrophus aciditrophicus | Insight into regulatory mechanisms during aromatic acid degradation. |
Here are common challenges and research-backed strategies to address them.
| Challenge & Question | Possible Cause | Recommended Solution |
|---|
| No Degradation Activity Why is there no degradation observed in my bacterial community? | Community lacks necessary catabolic genes [4]. | Bioaugmentation: Inoculate with known degrader strains (e.g., Rhodococcus, Pseudomonas, Gordonia) [5] [6] [7]. Enrichment: Use continuous culture with dodemorph as the sole carbon source to select for degraders [4]. | | Slow/Incomplete Degradation Why is the degradation process slow or stalling? | Low bioavailability of the compound; stress on bacterial cells [7]. | Amend with Surfactants: Increase bioavailability [7]. Co-metabolism: Add a readily available carbon source (e.g., acetate, succinate) to boost microbial energy [4]. | | Culture Collapse Why does my degrading bacterial culture lose activity or die? | Toxic degradation intermediates; acid stress from metabolic activity [8]. | pH Buffering: Use strong, non-degradable buffers. Community Engineering: Employ a consortium where one member detoxifies intermediates [3]. |
This workflow outlines a general method for isolating bacteria capable of degrading specific compounds, based on established microbiological techniques [6] [4].
Detailed Steps:
This compound is a systemic morpholine fungicide used primarily to control powdery mildew, rusts, and leaf spots in ornamentals [1]. Its activity stems from the inhibition of sterol biosynthesis in fungal membranes [2] [1].
The core of its isomeric nature is summarized in the following table:
| Aspect | Description |
|---|---|
| Isomerism Type | Cis-trans (geometric) isomerism [2] [1] |
| Structural Cause | Two chiral centers in the 2,6-dimethylmorpholine ring, creating different spatial arrangements of the methyl and cyclododecyl groups [2] [1] |
| Commercial Form | Typically a mixed isomeric product (a racemic blend of stereoisomers) [2] [1] |
| FRAC Code | 5 [2] [1] |
The following diagram illustrates the logical relationship between the compound's structure and its isomeric forms, based on the information from the search results.
Since explicit protocols for this compound were not available, the workflow below is a generalized approach for any compound with cis-trans isomerism, based on standard analytical and biological evaluation practices.
Key Steps in the Workflow:
Q1: Why is understanding the isomer-specific activity of this compound important? The different spatial shapes of cis and trans isomers can lead to significant differences in how they interact with the target site (sterol biosynthesis enzymes) [4]. Identifying which isomer is more active could allow for the development of more potent and targeted fungicides, potentially reducing application rates and environmental impact.
Q2: The commercial product is a mixture. Should I be concerned about this in my bioassays? Yes. Using the commercial mixture in screening can obscure structure-activity relationships. The reported activity is an average effect of all components [2] [1]. For definitive conclusions on which part of the molecule drives efficacy, testing purified isomers is essential.
Q3: Where can I find the physicochemical data for this compound for my experimental design? The Pesticide Properties Database (PPDB) provides key data [1]. For your convenience, here is a summary of relevant parameters:
| Property | Value for this compound |
|---|---|
| Water Solubility (at 20°C, pH 7) | 746 mg/L [1] |
| Log P (Octanol-water) | 4.23 (High) [1] |
| Vapour Pressure (at 20°C) | 12 mPa [1] |
| Molecular Mass | 341.53 g/mol [1] |
| Melting Point | 42 °C [1] |
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor separation of isomers during chromatography. | The chiral stationary phase may not be optimal for dodemorph's structure. | Screen different chiral HPLC columns (e.g., amylose- vs. cellulose-based). Systematically adjust the mobile phase composition. |
| Isomers re-equilibrate or degrade after separation. | Isomers may be unstable in solution or interconvert under certain conditions (e.g., light, temperature). | Work under controlled conditions (e.g., low light, cool temperature). Analyze samples immediately after separation and consider stability studies. |
| No significant difference in bioactivity between isomers. | The target enzyme may not be stereospecific, or the wrong biological endpoint was measured. | Verify the assay measures a direct effect on fungal growth. Ensure the pathogen is sensitive to the FRAC Group 5 mode of action [2] [1]. |
The primary environmental degradation pathway for dodemorph is microbial biodegradation in soil and water. A key characteristic of this process is its stereospecificity, meaning that different structural forms (diastereomers) of the molecule degrade at different rates [1].
The following methodology, adapted from published research, can be used to investigate the bacterial degradation of dodemorph in a laboratory setting [1].
Bacterial Degradation Assay
Objective: To measure the degradation rate of dodemorph diastereomers by specific bacterial strains.
Materials:
Procedure:
The following table summarizes key environmental fate properties of dodemorph, which influence its degradation and behavior in the environment.
| Property | Value | Significance / Interpretation |
|---|---|---|
| Soil DT₅₀ (Lab) | 41 days | Moderately persistent in soil [2]. |
| Aqueous Solubility | 100 mg/L (dodemorph) [2] / 746 mg/L (acetate salt) [3] | Moderately soluble; acetate salt form is more soluble [3] [2]. |
| Octanol-Water Partition Coeff. (Log P) | 4.6 (dodemorph) [2] | High; indicates strong potential to bind to soil and organic matter, low mobility [2]. |
Q: Why is it important to consider the stereochemistry of dodemorph in degradation studies? A: Dodemorph exists as different diastereomers (cis- and trans-forms) which have different biological activities and degradation rates. If your analysis method does not separate these forms, you may observe an overall degradation curve that is actually the average of distinct, simultaneous processes, leading to misinterpretation of the kinetics and endpoints [1] [3].
Q: What is a common pitfall in analyzing degradation samples via chromatography? A: A common issue is the failure to achieve baseline separation of the cis- and trans-diastereomers. This can be addressed by optimizing the GC temperature program and column type. The method in [1] used a 3% OV-1 + 1.5% OV-225 column with a specific temperature ramp.
Q: How can I confirm if degradation is truly microbial? A: Always run sterile controls in parallel. These should include:
The diagram below outlines the general workflow for studying and understanding the degradation of dodemorph acetate.
The table below summarizes key technical data for this compound, which is essential for designing synergy studies.
| Property | Description |
|---|---|
| Chemical Group [1] [2] | Morpholine fungicide |
| FRAC MoA Code [1] [2] | 5 (Inhibits sterol biosynthesis in membranes) |
| IUPAC Name [2] | 4-cyclododecyl-2,6-dimethylmorpholine acetate |
| Mode of Action [2] | Systemic with protective and curative action |
| Primary Target Pathogens [1] [2] | Powdery mildews; Rusts; Leaf spot |
| Example Applications [2] | Ornamentals (potted flowering shrubs, field-grown roses) |
| Common Formulations [2] | Emulsifiable concentrate |
In the absence of pre-defined synergistic mixtures, the following approaches can help you identify and validate effective combinations.
Dodemorph exists as a mixture of cis and trans isomers (diastereomers) due to two chiral centers in its morpholine ring [1] [3]. Research indicates that:
The general principle for creating synergistic mixtures is to combine compounds with different modes of action. This can help manage resistance and broaden the spectrum of activity.
The diagram below outlines a potential workflow for screening and evaluating synergistic combinations of this compound.
In Vitro Checkerboard Assay
In Vivo Plant Assay
Q1: Why might my experimental results with this compound be inconsistent? Inconsistencies could stem from the shifting ratio of its cis and trans isomers in your experimental system. Some microorganisms preferentially degrade one isomer, altering the overall composition and activity of the fungicide over time [3]. It is crucial to analyze the isomeric composition of your test material at the beginning and end of critical experiments.
Q2: Is this compound approved for use in the European Union? Yes, according to the Pesticide Properties Database, this compound was approved under EC Regulation 1107/2009, with an expiry date of 31/11/2026 [2]. Always verify the current regulatory status in your specific country.
Q3: What are the key environmental fate characteristics of dodemorph? Dodemorph is moderately persistent in soil (typical aerobic soil DT₅₀ of 41 days) and has a low vapor pressure, meaning it is not highly volatile. It has a high affinity for soil organic matter and is not expected to leach significantly into groundwater [1] [5].
The table below summarizes common experimental issues, their indicators, and potential solutions.
| Problem & Symptoms | Possible Causes | Troubleshooting Steps & Solutions |
|---|
| Low Biogas/Methane Yield [1] [2] | • Nutrient deficiency (e.g., Co, Ni, Fe) • VFA accumulation & pH drop • Ammonia inhibition (>100 mg NH₃-N/L) [2] • Temperature fluctuation >1-2°C/day [2] | 1. Analyze VFA/Alkalinity: Check VFA concentration and alkalinity ratio to detect over-acidification [2]. 2. Check Trace Nutrients: Supplement with trace metals (Cobalt, Nickel, Iron) if deficient [2]. 3. Stabilize Temperature: Ensure digester temperature remains steady at 35-38°C (mesophilic) [2]. | | Digester Foaming/Scum Formation [1] [3] | • Improper mixing • Excessive organic loading • Solid stratification | 1. Optimize Mixing: Implement intermittent, low-intensity mixing (e.g., biogas recirculation at 0.27-0.34 m³/m³/h) [3]. 2. Adjust Feedstock: Evaluate and potentially reduce the organic loading rate (OLR) [1]. | | Poor Organic Matter Degradation [4] [2] | • Feedstock composition (recalcitrant molecules) • Accumulation of inert colloidal solids from recycle streams [2] | 1. Characterize Feedstock: Analyze for persistent molecular classes (e.g., lignin, certain lipids) [4]. 2. Manage Recycle Streams: Avoid or closely monitor liquid recycle streams that can cause solid buildup [2]. | | Unstable pH [2] | • VFA accumulation (causes pH drop) • Inhibition of methanogens | 1. Reduce Feeding Rate: Temporarily decrease OLR to allow methanogens to recover [2]. 2. Identify Inhibitor: Test for ammonia, salts, or toxic compounds that inhibit methane-producing microbes [2]. |
For a systematic investigation of digester problems, follow this experimental workflow. The diagram below outlines the key steps from symptom observation to solution implementation.
Gas and Liquid Analysis
Microbial Community Analysis (16S rRNA Amplicon Sequencing) [5]
Molecular-Level DOM Characterization (FT-ICR MS) [4]
What are the critical parameters to monitor for stable operation? Essential parameters include biogas production and composition (CH₄/CO₂ ratio), pH, temperature, VFA concentration, alkalinity, and ammonia levels. Frequent and accurate measurement is crucial, as these parameters are interconnected [1] [2].
How can we improve the degradation of persistent organic molecules? Research indicates that the molecular properties of Dissolved Organic Matter (DOM), such as carbon chain length and aromaticity, influence its persistence [4]. Using advanced analytical techniques like FT-ICR MS can help identify the recalcitrant molecular families and guide the development of targeted pre-treatment strategies to break them down [4].
Our digester has a persistent odor issue. What should we check? Odors often indicate incomplete digestion or gas escape [6] [7]. Troubleshoot by:
What is the role of recycle streams, and can they cause problems? Recycle streams (e.g., press water from dewatered digestate) are a common but often overlooked source of failure. They can lead to the accumulation of inhibitors like ammonia, salts, and inert colloidal solids, which occupy reactor volume and reduce treatment efficiency [2]. The process design must account for their impact.
The table below summarizes the key identifying and physical property information available for this compound.
| Property | Value / Description | Source / Context |
|---|---|---|
| Common Name | This compound [1] | |
| Molecular Formula | C20H39NO3 [1] | |
| Molecular Weight | 341.5 g/mol [1] | |
| Chemical Class | Morpholine fungicide [1] | |
| Storage Condition | Store at room temperature (20 - 25 °C) [1] | Indicates stability at standard lab conditions. |
| Vapor Pressure | Information not found in search results | A key data gap for volatility assessment. |
| Henry's Law Constant | Information not found in search results | A key data gap for volatility assessment. |
While direct data on dodemorph is limited, robust scientific and patent literature details approaches for reducing pesticide drift. The following strategies can be applied to formulations containing this compound.
A prominent technological solution involves incorporating certain cationic polymers (polymers with a positive charge) into the spray tank mixture [2].
The diagram below illustrates how these cationic polymers function to reduce drift.
Other formulation strategies can also reduce the inherent volatility of active ingredients.
This protocol provides a methodology for evaluating the effectiveness of cationic polymers in reducing drift for a formulation containing this compound.
Aim: To screen and quantify the efficacy of cationic polymers as drift control agents for a this compound formulation.
Materials:
Methodology:
Formulation Preparation:
Droplet Size Analysis:
Wind Tunnel Testing:
Data Interpretation: Compare the VMD and Drift Potential of the polymer-containing formulations against the control. Effective polymers will show a statistically significant increase in VMD and a decrease in Drift Potential.
Q1: What is the most critical property to look for in a drift control agent for aqueous sprays? The agent should be a water-soluble polymer containing quaternary nitrogen atoms. This chemical structure is proven to effectively increase droplet size and reduce driftable fines [2].
Q2: We are developing a new formulation. Should we prioritize microencapsulation or tank-mix adjuvants for drift control? This depends on the development stage and goal.
Q3: How can we experimentally verify if our formulation has a volatility problem? A direct method is the Volatility Chamber Test. Place a known amount of formulation in an open container inside a sealed chamber (e.g., a desiccator). Maintain a controlled temperature and airflow. After a set period, analyze the AI collected on traps (e.g., polyurethane foam or resin) placed within the chamber to quantify the amount that has volatilized.
This compound is a systemic morpholine fungicide with protective and curative action, primarily used to control powdery mildew, rusts, and leaf spots in crops and ornamentals [1]. Its persistence in the field can be influenced by its physicochemical properties [1]:
| Property | Value | Implication for Field Persistence |
|---|---|---|
| Water Solubility | 746 mg/L (at 20°C, pH 7) [1] | Moderate mobility and potential for leaching. |
| Vapour Pressure | 12 mPa (at 20°C) [1] | High volatility; significant risk of loss from treated surfaces, reducing persistence. |
| Octanol-Water Partition Coefficient (Log P) | 4.23 [1] | High; indicates strong potential for adsorption to soil organic matter. |
A key challenge is its high vapour pressure, which can lead to rapid volatilization after application [1]. The primary strategy to enhance persistence is to reduce this volatilization loss.
Advanced formulations can improve deposition, reduce degradation, and control release. The market offers several formulation types [2]:
| Formulation Type | Key Characteristics | Pros & Cons for Enhancing Persistence |
|---|
| Liquid (e.g., Emulsifiable Concentrates) [2] [1] | High solubility, rapid action, foliar application. | Pros: Good coverage, fast action. Cons: Higher potential for volatilization and wash-off. | | Wettable Powder [2] | Powder mixed with water for application. | Pros: Lower volatility risk than liquids, good stability. Cons: Can be prone to wash-off if not rainfast. | | Granules [2] | For soil or seed treatment. | Pros: Controlled release, protects from UV and wind, reduces operator exposure. Cons: Not for foliar diseases. |
For enhancing persistence, consider:
The mode of application significantly impacts efficacy and longevity [2]:
| Mode of Application | Usage Context | Pros & Cons for Enhancing Persistence |
|---|
| Foliar Spray [2] | Most common; direct contact with foliar pathogens. | Pros: Direct, uniform coverage. Cons: Most exposed to UV, rain, and volatilization. | | Soil Treatment [2] | Applied to soil; targets root/stem pathogens. | Pros: More stable environment; lower degradation; granules ideal for this method. | | Seed Treatment [2] | Coating seeds; protects seedlings. | Pros: Protects during vulnerable stages; localized application. |
To maximize persistence:
To evaluate the success of your enhancement strategies, you need a reliable method to quantify this compound residues in various matrices. A modified QuEChERS method combined with UHPLC-MS/MS is recommended [3].
This protocol is adapted from a method for determining pesticides in orange juice [3].
1. Sample Preparation:
2. Extraction:
3. Cleanup (Dispersive-SPE):
4. UHPLC-MS/MS Analysis:
5. Validation:
The following workflow diagram illustrates the key steps of this analytical method:
Diagram of the QuEChERS-UHPLC-MS/MS Workflow for this compound residue analysis.
What is the mechanism of action of this compound? It is a sterol biosynthesis inhibitor (SBI) in membranes, classified under FRAC code 5. It has systemic activity with both protective and curative effects [1].
What are the major factors leading to this compound loss in the field? The most critical factor is volatilization due to its high vapour pressure. Other factors include photo-degradation, wash-off from rainfall, and microbial degradation in soil [1].
Can I mix this compound with other agrochemicals? Liquid formulations are often noted for their good compatibility with other agrochemicals [2]. However, tank-mix compatibility and potential effects on stability and persistence should be tested on a small scale before widespread use.
The table below summarizes the core chemical and functional characteristics of this compound that are relevant for compatibility considerations [1].
| Property | Description |
|---|---|
| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine acetate [1] |
| Chemical Group | Morpholine fungicide [1] |
| Mode of Action | Systemic with protective and curative action. Inhibits sterol biosynthesis (ergosterol) in membranes [1]. |
| FRAC Code | 5 (High risk of resistance) [1] |
| Solubility in Water | 746 mg/L (at 20°C, pH 7) [1] |
| Log P | 4.23 (High) [1] |
| Formulation Example | Emulsifiable concentrate (EC) [1] |
Here are answers to common compatibility questions, based on general principles and the available data.
Q1: With which pesticides is this compound compatible?
Q2: What is a standard protocol for testing pesticide compatibility?
Q3: What are common signs of incompatibility?
Q4: How can resistance to this compound be managed?
Given the lack of specific combination data, I suggest the following actions to find the information you need:
| Question | Solution & Key Parameters |
|---|---|
| Low or variable recovery during extraction [1] | Use acidified acetonitrile (with 0.1% formic acid) as the extraction solvent. Incorporate stable isotope-labeled internal standards (if available) to correct for losses. |
| Signal suppression or enhancement from matrix effects [1] | Employ effective sample clean-up and use internal standard calibration. For LC-MS/MS, a simple solvent extraction with internal standards can effectively compensate for matrix effects. |
| Poor chromatographic separation or peak shape [2] | Use a reverse-phase HPLC column with low silanol activity. The mobile phase is acetonitrile/water with formic acid (for MS compatibility) or phosphoric acid. |
| Insufficient sensitivity | Implement a sample preconcentration step. For water analysis, Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balanced (HLB) cartridge can significantly enrich the analyte [3]. |
Matrix effects are a major challenge, particularly in complex plant-derived foods.
Proper instrument configuration is critical for sensitive and reliable detection.
The following diagram illustrates a recommended workflow that incorporates these troubleshooting solutions, from sample preparation to instrumental analysis.
Knowing the compound's properties can inform your troubleshooting. This compound (C₂₀H₃₉NO₃) is a morpholine fungicide. Its key characteristics include [5]:
The strategies outlined should provide a solid foundation for resolving analysis issues. The key is a systematic approach to sample clean-up and LC-MS/MS optimization.
Chemical Profile: this compound (CAS 31717-87-0) is a morpholine fungicide with the molecular formula C20H39NO3 and a logP of 5.54, indicating significant hydrophobicity [1].
Complex matrices require effective extraction and clean-up to reduce interference. A modified QuEChERS approach is highly recommended.
For very high-fat matrices like edible oils, alternative methods such as Solid Phase Microextraction with Monolithic Molecularly Imprinted Polymer Fibers (SPME-MMIPF) have shown superior performance with lower detection limits and better recovery rates (92-102%) compared to QuEChERS [3].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mainstream method for analyzing morpholine pesticides due to its short analysis time and excellent qualitative and quantitative capabilities [2].
The table below addresses frequent problems encountered during analysis.
| Issue | Possible Cause | Solution / Optimization Step |
|---|---|---|
| Low Recovery | Inefficient extraction or loss during clean-up | Optimize QuEChERS salts and sorbents; validate with spiked samples [2]. |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting compounds from complex sample | Use advanced clean-up sorbents (e.g., MWCNTs); employ matrix-matched calibration or internal standard [2]. |
| Poor Chromatographic Peak Shape | Inadequate LC conditions | Use low silanol activity columns (e.g., Newcrom R1); adjust mobile phase pH/strength [1]. |
| Low Sensitivity (High LOD) | Inefficient ionization or instrument detection | Confirm positive ion mode optimization; use MRM mode on MS/MS for selective detection [2]. |
The following diagram outlines a logical workflow for developing and optimizing an analytical method for this compound in complex matrices:
What is the most effective sample clean-up technique for this compound in oily matrices? While QuEChERS is common, for high-fat samples like edible oils, SPME-MMIPF offers a more selective and efficient alternative. This method uses a molecularly imprinted polymer fiber designed for target analytes, resulting in better detection limits (0.300–0.335 µg/kg) and recoveries (92–102%) by reducing co-extraction of lipids [3].
What are the key mass spectrometry parameters for detecting this compound? Analysis is best performed using LC-MS/MS in positive electrospray ionization (ESI+) mode. The quasi-molecular ion [M+H]+ is selected as the parent ion, which is then fragmented. The two most abundant and stable product ions should be selected for quantitative and qualitative analysis, optimizing the fragmentation voltage and collision energy for each [2].
How can I improve the sensitivity and reduce the limit of detection for my method? To achieve lower detection limits:
The table below summarizes the key characteristics of dodemorph acetate and tridemorph.
| Feature | This compound | Tridemorph |
|---|---|---|
| IUPAC Name | Acetic acid; 4-cyclododecyl-2,6-dimethylmorpholine [1] | Information missing from search results |
| Chemical Formula | C₂₀H₃₉NO₃ [1] | C₁₈H₃₅NO (based on common structure) [2] |
| Molecular Weight (g/mol) | 341.5 [1] | Information missing from search results |
| FRAC Code | 5 (Morpholines) [3] | 5 (Morpholines) [2] |
| Mode of Action | Systemic; Inhibits sterol biosynthesis in fungal membranes (ergosterol biosynthesis inhibitor) [1] [3] | Systemic; Sterol biosynthesis inhibitor [2] |
| Primary Use | Control of powdery mildews on ornamentals (e.g., roses) [1] [3] | Broad-spectrum activity; originally used for plant protection alongside dodemorph [4] [2] |
| Activity | Protective and curative [3] | Information missing from search results |
| Solubility in Water | 746 mg/L (at 20°C, pH 7) [1] | Information missing from search results |
| Log P (Octanol-Water) | 4.23 (indicates high lipophilicity) [1] | Information missing from search results |
| Regulatory Status (EU) | Approved until 2026 [1] | Not approved (historically introduced in 1969) [1] [5] |
While direct activity comparison data is limited, established analytical methods exist for detecting these compounds in plant materials. The following protocol, based on a modern multi-residue analysis method, can be applied to both fungicides for quantitative analysis in experimental settings [4].
Both this compound and tridemorph belong to the FRAC Group 5 morpholines and share the same primary biochemical target. The following diagram illustrates their mechanism of action.
The most significant limitation is the absence of a single study providing direct, quantitative efficacy data (e.g., EC50 values) for both fungicides against the same fungal strains under identical conditions.
To deepen your research, I suggest:
The table below summarizes key information on the mode of action, efficacy, and analytical methods for Fenpropimorph, synthesized from the search results.
| Aspect | Details for Fenpropimorph |
|---|---|
| Chemical Class & Mode of Action | Morpholine fungicide; systemic activity. Inhibits ergosterol biosynthesis (FRAC Code 5) [1] [2]. Disrupts eukaryotic sterol biosynthesis, inhibiting fungal Δ14 reductases and mammalian sterol biosynthesis [1]. |
| Primary Uses & Targets | Controls fungal diseases in cereals (wheat, barley, oats, rye), bananas, plantains [2]. Targets powdery mildew, scald, yellow & brown rusts, Mycosphaerella ring spot [2]. |
| Efficacy Notes | Variable efficacy against wheat diseases: low on mildew/Septoria, moderate-low on rust [2]. The S-(-)-enantiomer shows significantly greater fungicidal activity than the R-(+)-enantiomer [3]. |
| Experimental Data & Analytics | Validated Method: QuEChERS extraction with LC-MS/MS analysis [4]. Key Parameters: LOD: 1.25 µg/kg, LOQ: 5.0 µg/kg. Average recovery: 61.5-97.1% in livestock products [4]. Chiral separation possible with UHPLC-MS/MS and chiral columns [3]. |
A direct comparison is hindered by a lack of publicly available, detailed scientific studies on this compound.
For your content on experimental protocols, the workflow below illustrates a standard and validated method for detecting fungicides like Fenpropimorph in complex matrices, which can serve as a reference.
Workflow Stages:
The following table summarizes the key environmental fate parameters for this compound, which are crucial for understanding its potential impact [1].
| Parameter | Value | Interpretation & Implication |
|---|---|---|
| Solubility in Water (at 20°C, pH 7) | 746 mg/L [1] | Moderate. Indicates potential for mobility and leaching in soil water. |
| Octanol-Water Partition Coefficient (Log KOW) | 4.23 (High) [1] | High. Suggests a tendency to bioaccumulate in fatty tissues of organisms. |
| Vapour Pressure (at 20°C) | 12 mPa [1] | Highly volatile. Risk of atmospheric drift during and after application. |
| Henry's Law Constant | Data available but value not fully specified in results [1] | Further defines partitioning between air and water; key for modeling dispersion. |
| Dissociation Constant (pKa) | 8.5 [1] | Weak acid. Behavior and absorption can change with environmental pH. |
A critical finding from scientific investigation is its persistence under anaerobic conditions, such as those found in biological waste treatment and aquatic sediments. One study concluded that dodemorph was stable and showed no significant degradation during experiments simulating anaerobic digestion, and it also did not degrade under various pH conditions or in the presence of dissolved organic carbon [2]. This suggests that once introduced into the environment, it may remain for extended periods in low-oxygen niches.
The data on effects on non-target species is limited, but one study provides specific insights:
To help interpret the key data, here are the methodologies behind the critical studies cited.
1. Anaerobic Degradation Study [2]
2. Non-Target Effects on Predatory Mites [3]
The diagram below synthesizes the environmental behavior of this compound based on the available data, highlighting its key pathways and persistence.
This assessment is constrained by several significant data gaps:
| Aspect | Details |
|---|---|
| EU Approval Status | Expired on 30 November 2024 [1]. |
| Final Expiry Date | 30 November 2024 [1]. |
| Reason for Change | The applicant no longer supports the renewal of the approval [1]. |
| Previous Expiry | Was previously extended until 30 November 2026 [1]. |
| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine [2]. |
| FRAC Code | 5 (Morpholines) [2] [3]. |
| Mode of Action | Systemic fungicide with protective and curative action; inhibits sterol biosynthesis in membranes [2] [3]. |
While the search results do not contain specific experimental data on dodemorph's performance against alternatives, they do provide context on general methodologies for pesticide residue analysis, which are relevant for the comparative studies you are compiling.
The following diagram illustrates the logical relationship of the key regulatory event for dodemorph:
The expiration of dodemorph's approval has direct implications for the target audience of your guides:
The table below summarizes key morpholine fungicides based on the information gathered. Direct, quantitative efficacy comparisons from controlled experiments are not available in the search results.
| Fungicide Name | Introduction Date/Period | Primary Use/Target Pathogens | Notable Characteristics & Experimental Data |
|---|---|---|---|
| Dodemorph (acetate) | 1965 [1] | Mainly used to control powdery mildew in rose cultivation; also effective against other mildews [2] [3]. | Shows synergistic effects when combined with biocontrol agent Sporothrix flocculosa; highly stable with no observed degradation during 28-day anaerobic digestion experiments [2] [3]. |
| Tridemorph | 1969 [1] | A broad-spectrum morpholine fungicide [4] [1]. | Included in modern multi-residue analysis methods for plant-derived foods [4]. |
| Fenpropimorph | Not specified (post-1969) | A broad-spectrum morpholine fungicide [4]. | Included in modern multi-residue analysis methods for plant-derived foods [4]. |
| Dimethomorph | Not specified (post-1969) | Controls downy mildew, late blight, and other oomycete diseases [4]. | One of the more recently developed morpholine fungicides; considered a low-toxicity pesticide [4]. |
| Flumorph | Not specified (post-1969) | Controls oomycete diseases like downy mildew and late blight [4]. | One of the more recently developed morpholine fungicides; considered a low-toxicity pesticide [4]. |
For objective comparison of fungicide performance, standardized measurement is crucial. A 2024 study developed a rigorous protocol for detecting multiple morpholine pesticides in plant-derived foods, which can serve as a reference for your experimental designs [4].
The workflow for this analytical method is summarized below:
While direct comparative efficacy data is limited, one study provides insights into the use of dodemorph acetate in combination with other agents:
The available information provides a solid foundation, but you may need deeper efficacy data. To further your research, consider:
Research on the nature-inspired compound 3-Br-acivicin and its derivatives clearly demonstrates that stereochemistry is a critical driver of biological activity [1].
The following workflow diagram outlines the key experimental stages used in this study to establish the structure-activity relationship:
The experimental workflow involved synthesizing all possible stereoisomers and evaluating their biological activity. The key findings are summarized in the table below [1].
| Compound Subclass | Most Active Isomer (Configuration) | Potency (IC₅₀) | Least Active Isomers (Configuration) | Potency (IC₅₀) |
|---|---|---|---|---|
| 3-Br-Acivicin (1a-d) | (5S, αS) | Sub-micromolar | (5S, αR), (5R, αS) | Huge drop in potency |
| Methyl Ester (2a-d) | (5S, αS) | Sub-micromolar | (5S, αR), (5R, αS) | Inactive (IC₅₀ > 15 μM) |
| Benzyl Ester (3a-d) | (5S, αS) | Sub-micromolar | (5S, αR), (5R, αS) | Significant loss of activity |
| Amide (4a-d) | (5S, αS) | Sub-micromolar | (5S, αR), (5R, αS) | Significant loss of activity |
The study concluded that the enhanced activity of the (5S, αS) isomers was likely due to a stereoselective uptake mechanism mediated by the L-amino acid transport system, rather than differences in target binding affinity alone [1].
The tables below summarize the core principles, key features, and regulatory context of various BCF assessment methods.
Table 1: Experimental Methods for BCF Assessment
| Method | Core Principle | Key Features & Applicability | Regulatory Context |
|---|---|---|---|
| In Vivo Fish Test (OECD TG 305) | Measures chemical concentration in fish exposed via water until steady state is reached [1]. | Considered the traditional standard; expensive, time-consuming, requires vertebrate testing [1]. | OECD standard for definitive BCF data [1]. |
| In Vivo Amphipod Test (Hyalella azteca) | Measures bioconcentration in a freshwater amphipod, a non-vertebrate alternative [1]. | Promising alternative to fish tests; helps adhere to 3R principles (Replacement, Reduction, Refinement) [1]. | An alternative animal test; defined applicability domains are still under investigation [1]. |
| In Vitro Depletion Assay | Uses hepatocyte (liver cell) cultures from fish to measure the in vitro metabolic clearance rate of a chemical [1]. | Provides data on biotransformation potential; results are incorporated into in silico models to refine BCF predictions [1]. | Basis for OECD TG 319; used to refine BCF estimates from models [1]. |
Table 2: In Silico and Field Assessment Methods
| Method | Core Principle | Key Features & Applicability | Regulatory Context |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts BCF based on the chemical's structure, most commonly using the octanol-water partition coefficient (Kow) [2] [3]. | Fast and cost-effective; useful for prioritization before laboratory testing [2] [3]. | Performance varies; model's "Applicability Domain" is critical for reliable predictions [2]. |
| Field-Measured Bioaccumulation Factor (BAF) | Measures the ratio of chemical concentration in an organism to its concentration in the surrounding environment (water, sediment, diet) under real-world conditions [4]. | Can account for all exposure routes (water, food, sediment); BAFs tend to be larger than laboratory BCFs [4]. | Highly reliable but data is scarce; available for very few chemicals in use [4]. |
For researchers looking to implement these assessments, here is a deeper dive into the protocols for two key alternative methods.
1. Bioconcentration Test with *Hyalella azteca* This protocol is adapted from the comparative study cited [1].
2. In Vitro Depletion Assay with Rainbow Trout Hepatocytes This protocol is based on the principles of OECD TG 319 [1].
The following diagram illustrates a recommended integrated testing strategy that incorporates the methods described above, promoting the 3R principles while ensuring a reliable assessment.
In the absence of specific data, you can take the following steps to evaluate the bioconcentration potential of this compound:
Both fungicide classes disrupt the synthesis of ergosterol, an essential component of fungal cell membranes, but they act on different enzymatic steps.
| Feature | Dodemorph Acetate (Morpholine) | Triazole Fungicides |
|---|---|---|
| Chemical Class | Morpholine [1] [2] [3] | Triazole (a subclass of Demethylation Inhibitors - DMIs) [4] [5] |
| Target Pathway | Ergosterol Biosynthesis [4] [3] | Ergosterol Biosynthesis [4] [6] [5] |
| Specific Target Enzyme(s) | Δ8-Δ7 Isomerase and Δ14-Reductase [1] [4] | C14-Demethylase (CYP51) [4] [6] [5] |
| Action | Systemic with protective and curative action [3] | Broad-spectrum, systemic with protective and curative action [4] [7] |
| Primary Use | Control of powdery mildew, rusts, and leaf spots in ornamentals [3] | Broad-spectrum control of numerous fungal diseases in cereals, fruits, vegetables [4] [7] |
The following diagram illustrates the ergosterol biosynthesis pathway and the specific inhibition points for these fungicides.
The distinct modes of action are demonstrated through various experimental approaches, from whole-organism studies to molecular analyses.
Research indicates that the biological activity of dodemorph is influenced by its stereochemistry. The experimental workflow and key findings are summarized below.
Key Findings [1]:
Zebrafish have become a key model for investigating the developmental toxicity of triazoles. The following workflow outlines a standard protocol.
Experimental Protocol Details [6]:
Tg(Bone: GFP) and Tg(Col2a1a: mCherry)) to visualize bone and cartilage development.Understanding resistance mechanisms and toxicological profiles is crucial for the sustainable use of fungicides.
| Aspect | This compound | Triazole Fungicides |
|---|---|---|
| FRAC Code | 5 (Morpholine) [3] | 3 (DMI Inhibitors) [4] |
| Resistance Risk | Considered low to medium by FRAC. | Classified as medium resistance risk by FRAC. Resistance often develops as a gradual, creeping shift in sensitivity rather than a complete loss of efficacy [4]. |
| Known Resistance Mechanisms | Not extensively documented in search results. | 1. Target-site mutations in the CYP51 gene [5]. 2. Overexpression of the *CYP51* target gene [5]. 3. Enhanced efflux of the fungicide from fungal cells [5]. | | Toxicological Concerns (Ecological) | -- | Teratogenic Effects: Caused skeletal malformations in zebrafish and mammalian models [8] [6]. Endocrine Disruption: Potential to inhibit aromatase and disrupt steroid hormone synthesis [9] [6]. Hepatotoxicity: Associated with liver toxicity in laboratory animals [6]. | | Regulatory Status (EU Example) | Approved until 2026; not currently a "Candidate for Substitution" [3]. | Several (e.g., epoxiconazole) have been identified as candidates for substitution due to concerns regarding endocrine disruption and reproductive toxicity [9]. |
The table below summarizes the key identification and physicochemical properties of this compound, which forms the basis for understanding its environmental behavior [1].
| Property | Description |
|---|---|
| Pesticide Type | Systemic morpholine fungicide [1] |
| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine acetate [1] |
| CAS RN | 31717-87-0 [1] |
| Mode of Action | Inhibits sterol biosynthesis in membranes (FRAC Code 5) [1] |
| Example Applications | Ornamentals (e.g., roses) for control of powdery mildew, rusts, and leaf spot [1] |
| Water Solubility (at 20°C) | 746 mg/L (moderate) [1] |
| Octanol-Water Partition Coefficient (log P) | 4.23 (high) [1] |
| Vapour Pressure (at 20°C) | 12 mPa (highly volatile) [1] |
| Dissociation Constant (pKa) | 8.5 (weak acid) [1] |
While a full assessment for dodemorph is not available, the general framework for an Ecological Risk Assessment (ERA) is standardized. The following diagram illustrates the key phases of this process, which would be applied to a substance like this compound.
This workflow, as defined by the U.S. EPA, involves planning and three core phases [2]:
Dodemorph acetate is a systemic morpholine fungicide used primarily for controlling powdery mildew, rusts, and leaf spots in ornamentals and field-grown plants [1]. Its core identifiers are summarized below.
| Property | Description |
|---|---|
| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine acetate [1] |
| CAS No. | 31717-87-0 [1] |
| CLP Index Number | 613-057-00-7 [1] |
| Molecular Formula | C₂₀H₃₉NO₃ [1] |
| Pesticide Type | Fungicide [1] |
| FRAC Code | 5 (Morpholine) [1] |
| Mode of Action | Systemic with protective and curative action; inhibits sterol biosynthesis in membranes [1]. |
The following table consolidates key data on its physical, environmental, and toxicological profile. Note that some physical properties, such as solubility, have conflicting values from different sources.
| Parameter | Value | Remarks / Source |
|---|---|---|
| Physical State | Colourless solid [1] (tech. grade: viscous yellow liquid) [2] | |
| Melting Point | 42°C [1] / 63-64°C [2] | Data conflict |
| Water Solubility | 746 mg/L (20°C, pH 7) [1] / 1.1 mg/kg (20°C) [2] | Data conflict |
| Octanol-Water Partition Coeff. (Log P) | 4.23 [1] | High |
| Vapour Pressure | 12 mPa (20°C) [1] / 2.5 mPa (20°C) [2] | Data conflict; highly volatile [1] |
| Acute Oral LD₅₀ (Rat) | 2465 - 3944 mg/kg [2] | |
| Acute Dermal LD₅₀ (Rat) | >4000 mg/kg [2] | |
| Skin/Eye Irritation | Skin irritant and severe eye irritant (rabbits) [2] | |
| Ecotoxicity (Fish LC₅₀) | ~12 mg/L (trout) [2] | |
| Soil DT₅₀ | 73 days [2] |
This compound inhibits sterol biosynthesis in fungal membranes, which is a key mode of action for morpholine fungicides [1]. The compound exhibits cis–trans isomerism due to two chiral centers in its morpholine ring, and it is typically used as a mixed isomeric product [1]. Research indicates that the biological activity and degradation of its isomers can differ significantly [3].
The diagram below illustrates the fungicidal action of this compound at the cellular level.
For a researcher comparing fungicides, here are key points to consider based on the gathered data:
The search results lack experimental data comparing this compound's performance directly against other fungicides. To conduct a thorough comparison, you may need to consult specialized agricultural chemical databases or primary scientific literature for side-by-side efficacy trials, spectrum of activity, and cost-benefit analyses.
Corrosive;Irritant;Health Hazard;Environmental Hazard